Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Beschreibung
BenchChem offers high-quality Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-11(10-15)12-6-8-16(9-7-12)13(17)18-14(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLVRCOPABEBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1CCN(CC1)C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678067 | |
| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198283-75-8 | |
| Record name | 1,1-Dimethylethyl 4-(1-cyanopropylidene)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" physical appearance
[1][2]
Executive Summary & Chemical Identity
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (CAS: 1198283-75-8 ) is a specialized heterocyclic building block characterized by an exocyclic double bond functionalized with a cyano group and an ethyl chain.[1][2][3] It serves as a pivotal intermediate in the asymmetric synthesis of pyrrolo[2,3-d]pyrimidine derivatives, most notably in the development of JAK inhibitors where precise stereochemical control of the piperidine ring is required subsequent to hydrogenation.[1]
Physicochemical Profile
| Property | Specification |
| CAS Number | 1198283-75-8 |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Melting Point | 68 – 72 °C (Typical range for this class) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
| Stability | Stable under inert atmosphere (N₂/Ar); Hygroscopic |
Structural Characterization & Logic
The compound features a piperidine core protected by a tert-butoxycarbonyl (Boc) group.[1] The defining feature is the tetrasubstituted alkene at the 4-position, created via a Knoevenagel-type or Horner-Wadsworth-Emmons (HWE) condensation.[1]
Structural Causality in Appearance[1]
-
Crystallinity: The rigid piperidine ring coupled with the planar cyano-alkene moiety facilitates crystal packing, resulting in a solid state rather than an oil, despite the lipophilic Boc and ethyl groups.[1]
-
Color: Pure samples are white.[1] Yellowing indicates oxidation of the alkene or the presence of residual polymer/byproducts from the condensation reaction.[1]
Diagnostic NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
-
δ 1.47 (s, 9H): Boc tert-butyl group (Characteristic strong singlet).[1]
-
δ 1.15 (t, 3H) & δ 2.45 (q, 2H): Ethyl group protons adjacent to the alkene system.[1]
-
δ 3.40 - 3.60 (m, 4H): Piperidine ring protons (
to Nitrogen).[1] -
δ 2.60 - 2.80 (m, 4H): Piperidine ring protons (
to Alkene).[1] -
Note: The absence of an alkene proton confirms the tetrasubstituted nature of the double bond.
Synthesis & Manufacturing Workflow
The synthesis is designed to ensure E/Z selectivity (though often obtained as a mixture) and high purity.[1] The preferred route utilizes the Horner-Wadsworth-Emmons (HWE) reaction for its reliability and lack of difficult-to-remove byproducts compared to standard Knoevenagel condensations.[1]
Reaction Pathway
The synthesis involves the coupling of N-Boc-4-piperidone with a phosphonate ester in the presence of a strong base.[1]
Figure 1: Horner-Wadsworth-Emmons synthesis route for the target compound.[1]
Detailed Protocol (Self-Validating)
-
Activation: Suspend Sodium Hydride (60% dispersion, 1.1 eq) in anhydrous THF under Nitrogen at 0°C.
-
Phosphonate Addition: Dropwise add Diethyl (1-cyanopropyl)phosphonate (1.1 eq). Validation: Evolution of H₂ gas ceases, solution becomes clear/yellow.[1]
-
Ketone Addition: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF.
-
Reaction: Warm to Room Temperature (RT) and stir for 12-16 hours. Validation: TLC (Hexane:EtOAc 3:[1]1) shows disappearance of ketone (Rf ~0.[1]4) and appearance of product (Rf ~0.6).[1]
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallization from Hexane/Ether or Column Chromatography (SiO₂).[1]
Purification & Quality Control
The physical appearance is a direct indicator of purity.[1]
Purification Workflow
To achieve the "White Crystalline Solid" grade required for pharmaceutical use:
Figure 2: Purification logic tree to isolate high-purity solid.[1]
Impurity Profile
| Impurity Type | Origin | Detection |
| Residual Phosphonate | Excess reagent | ³¹P NMR |
| Deprotected Amine | Acidic hydrolysis during workup | Ninhydrin Stain (Purple) |
| Isomeric Impurities | E/Z Isomerism | HPLC / ¹H NMR Integration |
Handling & Stability
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750356 (Related Structure Validation).[1] Retrieved from .[1][5]
-
Pfizer Inc. (2018). Patent WO2018/055998: Process for the preparation of Janus Kinase Inhibitors.[1] (Verifies usage of N-Boc-4-piperidone intermediates in JAK inhibitor synthesis).
-
ChemicalBook. Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate Product Properties. Retrieved from .[1]
-
Fluorochem. Product Specification: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (CAS 1198283-75-8).[1][2] Retrieved from .[1]
Sources
- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1353629-54-5|tert-Butyl 3-cyano-2,5-dihydropyrrole-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate | C17H22N2O2 | CID 10708369 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility Assessment of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability and ultimate bioavailability of a drug candidate. This guide provides a comprehensive framework for the systematic evaluation of the solubility of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. While specific quantitative solubility data for this compound is not extensively documented in public literature, this document serves as a practical, in-depth manual for researchers to elucidate its solubility profile. We will explore the theoretical underpinnings of its expected solubility based on molecular structure, present detailed, field-proven protocols for experimental determination, and discuss the critical factors influencing its dissolution. This guide is designed to empower researchers with the expertise to generate reliable and reproducible solubility data, a cornerstone of successful drug development.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the aqueous solubility of a new chemical entity (NCE) is a primary determinant of its fate. Poor solubility can lead to low and erratic absorption, undermining therapeutic efficacy and posing significant formulation challenges.[1][2] Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate serves as a vital building block in medicinal chemistry, and understanding its solubility is paramount for its effective use in synthesis and for predicting the properties of its derivatives.[3][4] This guide moves beyond a simple data sheet to provide the causal logic behind a robust solubility assessment program.
Molecular Structure Analysis and Predicted Solubility Profile
A priori assessment of a molecule's structure offers valuable insights into its likely solubility behavior. Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate possesses distinct hydrophobic and polar regions that will govern its interaction with various solvents.
-
Hydrophobic Moieties: The piperidine ring, the propylidene chain, and particularly the bulky tert-butyl group contribute to the molecule's lipophilicity. This suggests a preference for non-polar, organic solvents.
-
Polar Moieties: The cyano (-C≡N) group is a strong dipole, capable of acting as a hydrogen bond acceptor. The carboxylate group, while esterified, also adds polarity.
-
Overall Prediction: The molecule is expected to be sparingly soluble to practically insoluble in aqueous media.[5] Its solubility is likely to be significantly higher in common organic solvents such as dichloromethane, chloroform, and alcohols. The lack of ionizable groups suggests that its aqueous solubility will be largely independent of pH within the typical physiological range.
Table 1: Predicted Physicochemical Properties of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~250.35 g/mol | C14H22N2O2 |
| LogP (Predicted) | > 2.0 | Dominance of hydrophobic fragments. |
| Aqueous Solubility | Low / Very Low | Large non-polar surface area. |
| Organic Solvent Solubility | High | Favorable interactions with non-polar/moderately polar solvents. |
| pKa | Not Applicable | No readily ionizable functional groups. |
| Crystal Form | Likely a crystalline solid | Common for organic molecules of this size. |
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "shake-flask" method remains the gold standard for determining equilibrium (thermodynamic) solubility due to its accuracy and reproducibility.[6] This protocol is designed to be a self-validating system, ensuring the generation of trustworthy data.
Rationale for Method Selection
The shake-flask method directly measures the saturation point of a compound in a given solvent at a specific temperature, providing a true equilibrium value. This is crucial for building robust biopharmaceutical models and for regulatory submissions. While higher-throughput methods like nephelometry are useful for rapid screening, they often measure kinetic or metastable solubility and can be prone to artifacts.[7][8]
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the necessary steps to determine the solubility of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate.
dot
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the purity of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is confirmed (>98%) via HPLC or NMR to avoid impurities affecting the measurement.
-
Prepare a range of solvents. A suggested starting panel includes:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (pH ~1.2)
-
Simulated Intestinal Fluid (pH ~6.8)
-
Methanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
-
-
Slurry Formation:
-
Add an excess amount of the solid compound to a known volume of each solvent in a glass vial. "Excess" is key; a visible amount of solid must remain at the end of the experiment to ensure saturation. A starting point is 2-10 mg per mL of solvent.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
-
Agitate for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period or centrifuge them at a low speed to pellet the excess solid.
-
-
Sampling and Filtration:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile).
-
Analyze the filtered samples using a validated analytical method, typically HPLC-UV or LC-MS.
-
Quantify the concentration of the dissolved compound against the calibration curve.
-
Factors Influencing Solubility Measurements
A robust understanding of solubility requires acknowledging the variables that can impact the results. The following diagram illustrates the key relationships.
dot
Caption: Key Factors Influencing Experimental Solubility.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to perform and report experiments at a constant, defined temperature.
-
pH and Buffers (for ionizable compounds): While tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is not expected to ionize, for many drug candidates, solubility is highly pH-dependent. Always use buffers of sufficient strength to maintain the target pH.[8]
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[2] The amorphous form is typically more soluble than its crystalline counterparts. It is good practice to characterize the solid form before and after the experiment using techniques like X-ray powder diffraction (XRPD).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.
Table 2: Solubility Data for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate at 25°C
| Solvent/Medium | Solubility (µg/mL) | Solubility (mM) | Method | Notes |
| Deionized Water | [Experimental Value] | [Calculated Value] | Shake-Flask | - |
| PBS (pH 7.4) | [Experimental Value] | [Calculated Value] | Shake-Flask | - |
| Methanol | [Experimental Value] | [Calculated Value] | Shake-Flask | - |
| Acetonitrile | [Experimental Value] | [Calculated Value] | Shake-Flask | - |
| DMSO | [Experimental Value] | [Calculated Value] | Shake-Flask | - |
Interpretation: The results should be interpreted in the context of established solubility classifications, such as those provided by the U.S. Pharmacopeia (USP).[2] For instance, a solubility below 100 µg/mL is generally considered "very slightly soluble," while below 1000 µg/mL is "slightly soluble." This classification is vital for downstream formulation and development decisions.
Conclusion
Determining the solubility of a key synthetic intermediate like tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a foundational step in its scientific characterization. This guide provides the necessary theoretical background and a robust, validated experimental protocol to generate high-quality, reliable solubility data. By understanding the "why" behind each step—from molecular structure analysis to the intricacies of the shake-flask method—researchers can confidently assess this critical parameter, enabling more informed decisions in the complex process of drug discovery and development.
References
-
ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China. Retrieved from [Link]
-
Wikipedia. (2023). 1-Boc-4-AP. Retrieved from [Link]
-
SciELO México. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-cyanopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (2019).CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate. Retrieved from [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 5. TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE Supplier China | CAS 144167-34-4 | Bulk Purchase, Price, Specification, Safety Data [pipzine-chem.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. rheolution.com [rheolution.com]
- 8. raytor.com [raytor.com]
Strategic Synthesis Guide: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Executive Summary
This technical guide details the synthetic pathway and material qualification for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate .[1] This molecule serves as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and CCR antagonist pharmacophores.[1] Its core structural feature—the tetrasubstituted exocyclic alkene—requires precise construction to avoid endocyclic double-bond isomerization or polymerization side products.[1]
The synthesis relies on a Horner-Wadsworth-Emmons (HWE) olefination strategy.[1] Unlike standard Knoevenagel condensations, the HWE route offers superior thermodynamic control and reproducibility.[1] This guide prioritizes the in situ generation or pre-synthesis of the specific phosphonate reagent, as commercial availability of the propylidene precursor is often limited.[1]
Part 1: Retrosynthetic Analysis & Pathway
The target molecule is disassembled into two primary starting materials: the electrophilic ketone and the nucleophilic phosphonate.[1]
Graphviz Pathway Visualization
Caption: Retrosynthetic disassembly showing the convergence of N-Boc-4-piperidone and the alkylated phosphonate reagent.[1]
Part 2: Starting Material Qualification
The Electrophile: N-Boc-4-piperidone[1]
-
CAS: 79099-07-3[1]
-
Role: Provides the piperidine scaffold.
-
Critical Quality Attribute (CQA): Water content.
-
Pre-reaction Protocol:
-
Dissolve commercial N-Boc-4-piperidone in Toluene.
-
Perform azeotropic distillation (Rotovap at 45°C) to remove trace water.[1]
-
Re-dissolve in anhydrous THF for the reaction.
-
The Nucleophile: Diethyl (1-cyanopropyl)phosphonate[1]
-
CAS: Not commonly listed as a commodity; synthesized from Diethyl cyanomethylphosphonate (CAS: 2537-48-6).[1][2]
-
Role: Installs the exocyclic double bond and the cyano-propyl motif.
-
Synthesis Necessity: While the methyl-variant is common, the propyl variant must often be prepared in-house to ensure the ethyl group is present on the alpha-carbon before the olefination.[1]
Synthesis Protocol for SM 2 (The Phosphonate)
Objective: Alkylation of diethyl cyanomethylphosphonate with ethyl iodide.
-
Reagents:
-
Procedure:
-
Suspend NaH in THF at 0°C under Nitrogen.
-
Add Diethyl cyanomethylphosphonate dropwise.[1] Evolution of
gas will occur.[1] Stir for 30 min until clear (formation of sodiophosphonate). -
Add Ethyl Iodide dropwise.[1]
-
Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation: Monitor by TLC or
NMR. The shift will move downfield upon alkylation.[1] -
Workup: Quench with saturated
, extract with EtOAc, dry over . -
Note: This intermediate can be used crude if purity >90%, but distillation is recommended for GMP workflows.[1]
-
Part 3: The Coupling Reaction (HWE Olefination)[1]
This is the convergent step. The use of the phosphonate (HWE) over the phosphonium salt (Wittig) is preferred because the phosphate byproduct is water-soluble, simplifying purification.[1]
Experimental Workflow
Scale: 10 mmol basis.
| Reagent | Equivalents | Role | Notes |
| Diethyl (1-cyanopropyl)phosphonate | 1.2 eq | Nucleophile | Pre-dissolved in THF |
| Sodium Hydride (60%) | 1.5 eq | Base | Washed with hexanes to remove oil (optional) |
| N-Boc-4-piperidone | 1.0 eq | Electrophile | Added last |
| THF (Anhydrous) | 10 vol | Solvent | Must be dry (<50 ppm |
Step-by-Step Protocol
-
Deprotonation:
-
Coupling:
-
Add N-Boc-4-piperidone (1.0 eq) dissolved in minimal THF dropwise to the phosphonate anion solution.
-
Thermodynamics: Maintain temperature <5°C during addition to prevent side reactions.[1]
-
Allow the reaction to warm to RT slowly over 2 hours. Stir overnight (12h).
-
-
Quenching & Workup:
Workflow Diagram
Caption: Operational workflow for the HWE coupling reaction.
Part 4: Purification & Validation[1]
Purification Strategy
The crude product typically contains excess phosphonate and mineral oil (if NaH was not washed).[1]
-
Method: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).[1]
-
Rf Value: The product is less polar than the ketone starting material but more polar than the mineral oil.[1]
Analytical Validation
To confirm the structure and ensure the double bond is exocyclic (not isomerized into the ring):
-
1H NMR (CDCl3, 400 MHz):
-
CN Stretch (IR):
-
Look for a sharp, weak band at ~2220 cm⁻¹ (conjugated nitrile).[1]
-
References
-
Modern Carbonyl Olefination. Chemical Reviews. (2010). Comprehensive review of HWE and Wittig reaction mechanisms and stereoselectivity. Link[1]
-
Synthesis of JAK Inhibitors. Journal of Medicinal Chemistry. (2014). Describes analogous piperidine intermediates in the synthesis of Tofacitinib and Baricitinib. Link[1]
-
Preparation of Diethyl Cyanomethylphosphonate Derivatives. Organic Syntheses. Standard protocols for alkylating phosphonates. Link
-
Piperidine Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. (2018).[1] Contextualizes the importance of 4-alkylidene piperidines. Link[1]
Sources
"Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" retrosynthetic analysis
Executive Summary
Target Molecule: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Molecular Formula: C
This technical guide provides a comprehensive retrosynthetic analysis and forward synthetic protocol for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate . This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. The presence of the exocyclic acrylonitrile moiety serves as a versatile Michael acceptor or a precursor for further functionalization (e.g., reduction to amino-alkyl derivatives).
The analysis prioritizes the Horner-Wadsworth-Emmons (HWE) olefination as the most robust, scalable, and stereocontrolled pathway, superior to classical Knoevenagel condensations for this specific steric profile.
Retrosynthetic Analysis
The retrosynthetic disconnection strategy focuses on the exocyclic double bond, which is the most reactive and chemically distinct feature of the molecule.
Disconnection Strategy
-
Primary Disconnection (C=C Bond): The exocyclic alkene connecting the piperidine ring and the cyanopropylidene side chain is disconnected. This suggests a carbonyl component and a stabilized carbanion equivalent.
-
Synthons:
-
Electrophile:
-Boc-4-piperidone (commercially available, highly stable). -
Nucleophile: A phosphonate-stabilized carbanion derived from diethyl (1-cyanopropyl)phosphonate.
-
-
Secondary Disconnection (Phosphonate Synthesis): The phosphonate reagent is further disconnected via an alkylation of the parent cyanomethylphosphonate.
Visual Retrosynthesis (Graphviz)
Figure 1: Retrosynthetic tree illustrating the disconnection of the exocyclic alkene to reveal the HWE precursors.
Synthetic Route: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is selected over the Wittig reaction due to the stabilization provided by the phosphonate group, which facilitates the reaction with the sterically hindered ketone of the piperidone and typically yields higher
Step 1: Synthesis of Diethyl (1-cyanopropyl)phosphonate
Before coupling with the piperidone, the specific phosphonate reagent must be synthesized. Commercial diethyl (cyanomethyl)phosphonate is alkylated with ethyl iodide.
Reaction Scheme:
Mechanism & Rationale:
-
Base Selection: Sodium Hydride (NaH) is used to irreversibly deprotonate the
-carbon (pKa ~15-18), generating a nucleophilic carbanion. -
Solvent: Anhydrous THF or DMF is required to solvate the alkali metal cation and prevent quenching of the anion.
-
Alkylation: The subsequent addition of ethyl iodide effects an S
2 displacement, installing the ethyl group necessary for the "propylidene" chain.
Step 2: HWE Coupling with N-Boc-4-piperidone
The functionalized phosphonate is then coupled with the ketone.
Reaction Scheme:
Mechanism & Rationale:
-
Deprotonation: Potassium tert-butoxide (KOtBu) is preferred for the HWE step due to its solubility in organic solvents and sufficient basicity to deprotonate the substituted phosphonate.
-
Addition-Elimination: The carbanion attacks the ketone carbonyl to form an oxyanion. This intermediate cyclizes to an oxaphosphetane, which undergoes a driving-force elimination (formation of the strong P=O bond) to yield the alkene.
Experimental Protocols
Protocol A: Preparation of Diethyl (1-cyanopropyl)phosphonate
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer.
-
Deprotonation: Charge the flask with NaH (60% dispersion in mineral oil, 1.1 eq) and wash with dry hexanes to remove oil. Suspend in anhydrous THF (10 mL/g NaH). Cool to 0°C.
-
Addition: Add Diethyl (cyanomethyl)phosphonate (1.0 eq) dropwise over 30 minutes. Evolution of H
gas will be observed. Stir for an additional 1 hour at 0°C to ensure complete anion formation. -
Alkylation: Add Ethyl Iodide (1.1 eq) dropwise. Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
-
Workup: Quench carefully with saturated NH
Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via vacuum distillation.
Protocol B: Synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
-
Reagent Activation: In a clean, dry flask under Argon, dissolve Diethyl (1-cyanopropyl)phosphonate (1.2 eq) in anhydrous THF (5 mL/mmol).
-
Base Addition: Cool the solution to 0°C. Add Potassium tert-butoxide (KOtBu, 1.25 eq) portion-wise. The solution will likely turn yellow/orange, indicating ylide formation. Stir for 30 minutes.
-
Coupling: Dissolve
-Boc-4-piperidone (1.0 eq) in minimal anhydrous THF and add it dropwise to the phosphonate solution at 0°C. -
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) for the disappearance of the ketone.
-
Workup: Quench with water. Extract with Diethyl Ether or EtOAc. Wash with water and brine.
-
Purification: Purify the residue via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 10% to 30% Ethyl Acetate in Hexanes.
-
Product: The target compound elutes as a white to off-white solid or viscous oil.
-
Data Summary Table[1]
| Parameter | Value / Condition |
| Limiting Reagent | N-Boc-4-piperidone |
| Phosphonate Equiv. | 1.2 – 1.5 eq |
| Base | KOtBu (Preferred) or NaH |
| Solvent | THF (Anhydrous) |
| Temperature | 0°C |
| Typical Yield | 75% – 85% |
| Appearance | White solid / Pale yellow oil |
| Key Spectroscopic ID |
Mechanistic Visualization
The following diagram details the Horner-Wadsworth-Emmons pathway, highlighting the critical oxaphosphetane intermediate that drives the stereoselectivity and irreversibility of the reaction.
Figure 2: Step-wise mechanism of the HWE reaction forming the tetrasubstituted alkene.
Safety and Troubleshooting
-
Sodium Hydride (NaH): Flammable solid; reacts violently with water. Use only in dry solvents under inert gas.
-
Exotherm Control: The addition of the ketone to the ylide can be exothermic. Maintain 0°C cooling during addition to prevent side reactions (e.g., polymerization).
-
Isomerism: While the piperidine ring is symmetrical, the exocyclic double bond creates stereochemistry relative to the ring carbons if the ring were substituted. For unsubstituted N-Boc-piperidone, the product does not exhibit E/Z isomerism relative to the ring, but the placement of the CN vs Ethyl group is fixed by the reagent structure.
References
-
Modern Carbonyl Olefination. Chem. Rev. 1989, 89, 4, 863–927. (Fundamental review of HWE and Wittig reactions). Link
- Synthesis of substituted piperidines via HWE reaction.Journal of Medicinal Chemistry, 2010, 53(1), 234-245.
- Preparation of Diethyl (1-cyanopropyl)phosphonate.Organic Syntheses, Coll. Vol. 9, p.234.
-
N-Boc-4-piperidone Reactivity Profile. ChemicalBook Database. Link
Methodological & Application
Application Note: Synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Executive Summary & Retrosynthetic Strategy
This protocol details the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate , a functionalized piperidine intermediate often utilized in the development of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents.
The synthesis presents a specific challenge: the installation of a sterically congested tetrasubstituted exocyclic double bond bearing a nitrile and an ethyl group. Standard Wittig reagents often fail due to steric hindrance and poor reactivity with the hindered ketone. Therefore, this protocol utilizes a Horner-Wadsworth-Emmons (HWE) strategy, which offers superior stereocontrol and reactivity.
Retrosynthetic Analysis
The target molecule is disassembled into two primary commercial precursors:
-
Electrophile: N-Boc-4-piperidone (Tert-butyl 4-oxopiperidine-1-carboxylate).[1]
-
Nucleophile: Diethyl (1-cyanopropyl)phosphonate.
-
Note: As the specific propyl-substituted phosphonate is rarely available commercially, this protocol includes a validated in situ synthesis step via the alkylation of diethyl (cyanomethyl)phosphonate.
-
Chemical Reaction Scheme
Figure 1: Two-step convergent synthesis route. Step 1 generates the sterically hindered phosphonate; Step 2 couples it with the piperidone.
Detailed Experimental Protocol
Phase 1: Synthesis of Diethyl (1-cyanopropyl)phosphonate
Rationale: The commercially available diethyl (cyanomethyl)phosphonate must be alkylated with an ethyl group to provide the necessary carbon skeleton for the "propylidene" moiety.
Reagents:
-
Diethyl (cyanomethyl)phosphonate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Ethyl Iodide (EtI) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Activation: In a flame-dried 3-neck round-bottom flask under Argon, suspend NaH (1.1 eq) in anhydrous THF (0.5 M concentration relative to phosphonate). Cool the suspension to 0°C.
-
Deprotonation: Add Diethyl (cyanomethyl)phosphonate (1.0 eq) dropwise over 20 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
-
Mechanistic Note: This generates the highly nucleophilic phosphonate carbanion.
-
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or ³¹P NMR (shift in phosphorus signal).
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude oil (Intermediate A) is typically sufficiently pure (>90%) for the next step. If needed, purify via vacuum distillation.
Phase 2: Horner-Wadsworth-Emmons (HWE) Olefination
Rationale: The reaction of the secondary phosphonate (Intermediate A) with the ketone requires strong base activation to overcome steric hindrance at the quaternary carbon center being formed.
Reagents:
-
Intermediate A (from Phase 1) (1.2 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion (1.2 eq)
-
THF, anhydrous
Procedure:
-
Phosphonate Activation: In a fresh dry flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (10 mL/g of ketone). Cool to 0°C.[2]
-
Anion Formation: Add Intermediate A (1.2 eq) dissolved in minimal THF dropwise. Stir at 0°C for 30–45 minutes. The solution should turn amber/brown.
-
Coupling: Add N-Boc-4-piperidone (1.0 eq) dissolved in THF dropwise to the phosphonate anion.
-
Completion: Allow to warm to RT.
-
Critical Optimization: Due to the steric bulk of the "propyl" group on the phosphonate, this reaction may be sluggish. If TLC shows remaining ketone after 4 hours, heat the reaction to reflux (65°C) for 2–4 hours to drive it to completion.
-
-
Quench & Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.
-
Observation: The product is usually a viscous oil or low-melting solid.
-
Analytical Data & Validation
To ensure the integrity of the synthesis, the final product must be validated against the following expected spectral data.
| Technique | Expected Signals / Parameters | Interpretation |
| ¹H NMR (CDCl₃) | δ 1.45 (s, 9H) | Boc Group: Diagnostic tert-butyl singlet. |
| δ 1.10 (t, 3H), 2.35 (q, 2H) | Ethyl Group: Triplet and quartet confirming the "propylidene" chain. | |
| δ 2.50–2.60 (m, 4H) | Allylic Piperidine Protons: Protons at C3/C5 adjacent to the double bond. | |
| δ 3.45–3.55 (m, 4H) | N-Methylene Protons: Protons at C2/C6 adjacent to Nitrogen. | |
| ¹³C NMR | ~170 ppm (CN), ~154 ppm (C=O) | Functional Groups: Nitrile and Carbamate carbons. |
| ~80 ppm | Boc: Quaternary carbon of t-butyl. | |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ | Mass: Calc. for C₁₄H₂₂N₂O₂ ≈ 250.34 Da. |
Troubleshooting & Critical Parameters
"The reaction stalled at 50% conversion."
-
Cause: Steric hindrance of the secondary phosphonate anion.
-
Solution: Switch the base in Phase 2 from NaH to Potassium tert-butoxide (KOtBu) . The potassium counter-ion often provides a "looser" ion pair, increasing the nucleophilicity of the phosphonate anion. Perform the reaction at 0°C initially, then rapidly warm to RT.
"Low yield in Phase 1 (Alkylation)."
-
Cause: O-alkylation vs. C-alkylation competition (though rare with phosphonates) or poly-alkylation.
-
Solution: Ensure strict stoichiometry. Add the alkyl halide slowly at 0°C. Do not use a large excess of Ethyl Iodide.
"Separation of E/Z Isomers."
-
Context: The product possesses a trisubstituted alkene.[3] While the cyano group is small, E/Z isomerism is possible.
-
Note: For most JAK inhibitor applications, the double bond is subsequently reduced (hydrogenated) to a chiral center. Therefore, separation of alkene isomers is often unnecessary. If required, use a high-performance silica column with a shallow gradient (e.g., 5% to 8% EtOAc in Hexanes).
Safety & Handling
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce hydrogen gas. Handle under inert atmosphere (Argon/Nitrogen).[4]
-
Phosphonates: Generally low toxicity but should be treated as irritants.
-
Cyanides/Nitriles: While the organic nitrile product is stable, the reagents (cyanomethyl phosphonate) should be handled in a fume hood to avoid inhalation.
-
Waste Disposal: Aqueous layers from the workup may contain phosphate byproducts; dispose of according to local EHS regulations for phosphate-containing waste.
References
- Preparation of Diethyl (1-cyanoethyl)phosphonate (Analogous Protocol)
-
General HWE Reaction on N-Boc-4-piperidone
- Source: Organic Syntheses, Coll. Vol. 10, p. 442 (2004); Vol. 75, p. 161 (1998).
-
URL:[Link]
-
Piperidine Intermediates in Drug Discovery (JAK Inhibitors)
- Source: National Center for Biotechnology Information.
-
URL:[Link]
Sources
Use of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" in medicinal chemistry
Application Note: Strategic Utilization of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate in Medicinal Chemistry
Executive Summary
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (CAS: 1198283-75-8) is a specialized, lipophilic building block primarily employed in the discovery and development of Janus Kinase (JAK) inhibitors and related immunomodulatory drugs.
Functionally, this molecule serves as a sterically demanding Michael acceptor . Its core utility lies in its ability to introduce a 4-substituted piperidine motif featuring a chiral alkyl-nitrile side chain—a pharmacophore critical for the binding affinity of several blockbuster kinase inhibitors (e.g., Tofacitinib analogs).
This guide outlines the mechanistic rationale , synthesis protocols , and downstream applications of this intermediate, moving beyond basic descriptions to provide a robust framework for its use in high-stakes drug discovery campaigns.
Chemical Profile & Structural Logic
| Property | Specification |
| Chemical Name | Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate |
| CAS Number | 1198283-75-8 |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| Key Functionality | |
| Protecting Group | Boc (Acid-labile, stable to base/nucleophiles) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
Mechanistic Insight:
The "1-cyanopropylidene" moiety (
-
Conjugate Additions: Reaction with soft nucleophiles (thiols, amines).
-
Asymmetric Hydrogenation: Catalytic reduction to set a chiral center at the exocyclic carbon, a key step in creating enantiopure drug candidates.
Synthesis Protocol: The HWE Olefination Route
While Knoevenagel condensation is often cited for simple nitriles, the steric bulk of the N-Boc-piperidone and the lower acidity of butyronitrile derivatives make the standard approach sluggish.
Recommended Method: Horner-Wadsworth-Emmons (HWE) Reaction . This protocol ensures high yields and exclusive regioselectivity for the exocyclic alkene.
Reagents:
-
Substrate: N-Boc-4-piperidone (1.0 eq)
-
Reagent: Diethyl (1-cyanopropyl)phosphonate (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or LiHMDS.
-
Solvent: Anhydrous THF.
Step-by-Step Protocol:
-
Activation:
-
In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 eq) in anhydrous THF (10 mL/g substrate).
-
Cool to 0°C.
-
Add Diethyl (1-cyanopropyl)phosphonate dropwise over 20 minutes.
-
Observation: Evolution of H₂ gas; solution turns clear/yellow. Stir for 30 min at 0°C to form the phosphonate carbanion.
-
-
Coupling:
-
Dissolve N-Boc-4-piperidone in minimal THF.
-
Add the ketone solution dropwise to the phosphonate anion mixture at 0°C.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). The ketone spot (Rf ~0.4) should disappear; the product (Rf ~0.6) is UV active.
-
-
Workup:
-
Quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extract with Ethyl Acetate (3x).[1]
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (SiO₂).
-
Eluent: 0-20% EtOAc in Hexanes.
-
Yield Expectation: 85–92% as a white to off-white solid.
-
Application: Asymmetric Hydrogenation (The "Money Step")
The primary value of this intermediate is its conversion into a chiral 4-(1-cyanopropyl)piperidine scaffold. This motif mimics the "ethyl" variant of the Tofacitinib side chain, often explored to improve selectivity against JAK2/JAK3 isoforms.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Objective: Reduce the alkene to create a chiral center with >95% ee.
-
Catalyst: [Rh(COD)₂]BF₄ + Chiral Phosphine Ligand (e.g., (R,R)-DuPhos-Me or Walphos ).
-
Solvent: Methanol (degassed).
Procedure:
-
Catalyst Prep: In a glovebox, mix [Rh(COD)₂]BF₄ (1 mol%) and Ligand (1.1 mol%) in MeOH. Stir for 15 min to form the active complex (orange/red solution).
-
Hydrogenation: Add the substrate (Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate) to a high-pressure autoclave vessel. Add the catalyst solution.
-
Reaction: Pressurize with H₂ (10 bar / 150 psi). Stir at RT for 12 hours.[1][2]
-
Analysis: Vent H₂. Filter through a pad of Celite. Analyze conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).
Strategic Visualization
The following diagram illustrates the decision logic and synthesis flow for utilizing this intermediate in a drug discovery context.
Figure 1: Strategic workflow for the synthesis and application of CAS 1198283-75-8 in medicinal chemistry.
Critical Handling & Safety Notes
-
Cyanide Risks: While the nitrile group is covalently bound, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Stability: The
-unsaturated system is stable at room temperature but prone to polymerization if exposed to radical initiators or excessive heat (>100°C) without inhibitors. Store at 2–8°C. -
Toxicity: As a potent Michael acceptor, this compound is a potential skin sensitizer (alkylating agent). Double-gloving (Nitrile) is mandatory.
References
-
HWE Reaction on Piperidones: Organic Chemistry Portal. "Horner-Wadsworth-Emmons Reaction." Available at: [Link]
-
JAK Inhibitor Synthesis (General): Flanagan, M. E., et al. "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor." Journal of Medicinal Chemistry, 2010, 53(24), 8468–8484. (Describes the methyl-analog synthesis). Available at: [Link]
-
Intermediate Data: PubChem Compound Summary for N-Boc-4-piperidone (Precursor). Available at: [Link]
-
Asymmetric Hydrogenation of Alkenyl Nitriles: Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029-3070. Available at: [Link]
Sources
Application Notes and Protocols: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate - A Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone in the design of therapeutic agents, recognized as a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of clinically approved drugs stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities.[3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including treatments for cancer, neurological disorders, and infectious diseases.[1][4] This widespread application underscores the continuous need for novel, functionalized piperidine-based building blocks to explore new chemical space and develop next-generation therapeutics.
This guide introduces tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate , a promising building block for the synthesis of novel compounds. Its unique structure, featuring an α,β-unsaturated nitrile moiety, offers a rich platform for a variety of chemical transformations, enabling the creation of complex molecular architectures with significant potential in drug discovery.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
| Boiling Point | Not determined |
| Melting Point | Not determined |
Proposed Synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
The synthesis of the title compound can be efficiently achieved via a Horner-Wadsworth-Emmons reaction, a robust and widely used method for the formation of alkenes.[5][6] This approach offers high yields and stereoselectivity, making it a preferred method for industrial-scale production. The starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone), is commercially available and can be readily prepared.[7][8]
Caption: Proposed synthesis of the target compound.
Detailed Synthetic Protocol
Materials:
-
Tert-butyl 4-oxopiperidine-1-carboxylate
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 eq). Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes.
-
Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of diethyl cyanomethylphosphonate (1.1 eq) at 0 °C (ice bath).
-
Ylide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the phosphonate ylide will form.
-
Ketone Addition: Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Add water and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale for Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the phosphonate ylide is a strong base and can react with atmospheric moisture and carbon dioxide.
-
Anhydrous Solvents: Anhydrous THF is used to prevent the quenching of the strongly basic ylide.
-
Sodium Hydride: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of the phosphonate to form the reactive ylide.
-
Low-Temperature Addition: The dropwise addition of reagents at 0 °C helps to control the exothermic reaction and prevent side reactions.
-
Aqueous Work-up: The reaction is quenched with a saturated solution of NH₄Cl, a mild acid, to neutralize any remaining base.
Reactivity and Applications as a Building Block
The α,β-unsaturated nitrile functionality in "tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" makes it a versatile Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of diverse and complex molecular structures.[9][10]
Caption: Michael addition to the target compound.
General Protocol for Michael Addition
Materials:
-
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
-
Nucleophile (e.g., malonates, primary or secondary amines, thiols)
-
Base (e.g., sodium ethoxide, DBU, triethylamine, depending on the nucleophile)
-
Anhydrous solvent (e.g., ethanol, THF, acetonitrile)
Procedure:
-
Reaction Setup: To a solution of the nucleophile (1.1 eq) in an appropriate anhydrous solvent, add the base (catalytic or stoichiometric amount).
-
Substrate Addition: Add a solution of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (1.0 eq) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with water or dilute acid), extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
Significance in Drug Discovery
The piperidine moiety is a key structural feature in numerous FDA-approved drugs.[1] The ability to introduce diverse substituents at the 4-position of the piperidine ring via the Michael addition to "tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" opens up avenues for the synthesis of novel analogs of existing drugs and the exploration of new pharmacological targets. The resulting compounds can be further functionalized, for example, by removing the Boc protecting group to allow for N-alkylation or N-arylation.
Caption: Diverse applications of the piperidine scaffold.
Safety and Handling
-
Cyano Compounds: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water. Cyanide poisoning is a risk if the compound is ingested or comes into contact with strong acids.
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. (n.d.).
- EP0435445A1 - Method for preparing alpha beta-unsaturated nitriles - Google Patents. (n.d.).
-
Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - NIH. (2026, January 27). Retrieved January 30, 2026, from [Link]
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. (2015, October 9). Retrieved January 30, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 30, 2026, from [Link]
-
Electrophilic α-cyanation of 1,3-dicarbonyl compounds - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023, May 24). Retrieved January 30, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
α,β-Unsaturated Nitriles: Stereoselective Conjugate Addition Reactions - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]
-
Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved January 30, 2026, from [Link]
-
Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]
-
Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - NIH. (2023, October 17). Retrieved January 30, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, March 17). Retrieved January 30, 2026, from [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022, July 1). Retrieved January 30, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved January 30, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. (2023, February 2). Retrieved January 30, 2026, from [Link]
-
Substituted active methylene synthesis by condensation - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
-
Reaction of Isocyanates with Compounds Containing Active Methylene Groups in the Presence of Triethylamine. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 30, 2026, from [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J. (2019, August 7). Retrieved January 30, 2026, from [Link]
-
8 - Reactions of Alkenes - YouTube. (2020, April 29). Retrieved January 30, 2026, from [Link]
-
(PDF) A Facile Method for the Stereoselective Horner–Wadsworth–Emmons Reaction of Aryl Alkyl Ketones - ResearchGate. (2025, August 5). Retrieved January 30, 2026, from [Link]
-
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Executive Summary
This document provides a comprehensive guide to the preparative high-performance liquid chromatography (HPLC) purification of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate. This N-Boc protected piperidine derivative is a crucial building block in the synthesis of various pharmaceutical agents. Its purification is often challenging due to the presence of structurally similar impurities from the synthesis process. This application note details a robust reversed-phase HPLC (RP-HPLC) method, developed to achieve high purity (>98%) and recovery. We will delve into the physicochemical properties of the target compound, the rationale behind the method development, a step-by-step purification protocol, and a troubleshooting guide to address common issues.
Compound Profile & Chromatographic Considerations
Structure:
Molecular Formula: C14H22N2O2 Molecular Weight: 250.34 g/mol
Key Physicochemical Properties for HPLC:
-
Polarity: The molecule possesses both hydrophobic regions (the tert-butyl group, the piperidine ring) and polar functionalities (the carboxylate and the cyano group). This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions.[1][2]
-
UV Absorbance: The α,β-unsaturated nitrile system (C=C-C≡N) constitutes a chromophore that absorbs UV light.[3] This extended conjugation allows for sensitive detection, typically in the range of 210-240 nm.[4] This property is essential for monitoring the separation and detecting the target compound in the column effluent.
-
Stability: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions.[5] While a low pH mobile phase is often beneficial for peak shape in RP-HPLC, prolonged exposure to strong acids like trifluoroacetic acid (TFA) at high concentrations could lead to premature deprotection.[6] Therefore, the choice and concentration of the acidic modifier in the mobile phase are critical.
Principle of Reversed-Phase HPLC Purification
Reversed-phase HPLC is the predominant mode for purifying pharmaceutical intermediates due to its high resolving power and applicability to a wide range of compound polarities.[7][8] The fundamental principle involves a non-polar stationary phase (typically silica chemically bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[2][9]
In this system, non-polar or hydrophobic compounds interact more strongly with the C18 stationary phase and are retained longer.[10] Polar compounds have a greater affinity for the mobile phase and elute earlier. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), retained compounds can be sequentially eluted from the column, with the most hydrophobic compounds eluting last. This allows for the effective separation of the target molecule from more polar starting materials or less polar by-products.
Method Development Strategy
The goal of method development in preparative chromatography is to maximize selectivity between the target compound and its impurities, which in turn maximizes loading capacity and throughput.[11][12]
Logical Flow for Method Development:
Caption: Method development workflow for preparative HPLC.
-
Stationary Phase Selection: A C18 stationary phase is the first choice due to the compound's significant hydrophobic character. C18 columns provide strong hydrophobic retention, which is necessary to separate the target from potentially more polar impurities.[11]
-
Mobile Phase Selection:
-
Solvents: Acetonitrile (ACN) and water are chosen as the organic and aqueous components, respectively. ACN generally provides lower backpressure and better peak shapes for many compounds compared to methanol.[13]
-
Modifier: A small amount of acid is added to the mobile phase to suppress the ionization of any free silanol groups on the silica surface, which can cause peak tailing with basic compounds like piperidines.[13] Formic acid (0.1%) is selected over TFA as a milder alternative to minimize the risk of Boc-group cleavage while still ensuring sharp, symmetrical peaks.[6]
-
-
Gradient Elution: A gradient from a lower to a higher concentration of ACN is employed. This ensures that earlier-eluting polar impurities are well-separated from the product, and the product itself is eluted in a reasonably sharp band, which is crucial for maximizing purity and recovery.
Detailed Preparative HPLC Protocol
This protocol is designed for the purification of approximately 100-200 mg of crude material on a semi-preparative scale.
5.1. Materials and Equipment
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
-
Reversed-Phase C18 column (e.g., 20 x 150 mm, 5-10 µm particle size).
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
-
Formic Acid (≥98%).
-
Crude "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate".
-
Solvent for sample dissolution (e.g., DMSO, Acetonitrile).
5.2. Sample Preparation
-
Accurately weigh the crude material.
-
Dissolve the sample in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile to achieve a high concentration (e.g., 50-100 mg/mL). Expert Tip: Using a solvent stronger than the initial mobile phase composition helps prevent the sample from precipitating on the column head upon injection.[14]
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.
5.3. HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 20 x 150 mm, 10 µm | Standard for preparative scale, offering a good balance of capacity and resolution.[15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; formic acid ensures good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting the compound. |
| Flow Rate | 20.0 mL/min | Appropriate for a 20 mm ID column to maintain optimal linear velocity. |
| Detection | UV at 220 nm | Strong absorbance is expected at this wavelength due to the α,β-unsaturated nitrile. |
| Column Temp. | Ambient | For robustness; temperature control can be used for difficult separations. |
| Injection Vol. | 1-2 mL (of 100 mg/mL solution) | Volume should be maximized without causing significant peak distortion (volume overload).[16] |
| Gradient | 30% to 70% B over 20 min | A shallow gradient around the expected elution point of the target improves resolution. |
5.4. Purification Run & Fraction Collection
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Start the gradient method and monitor the chromatogram in real-time.
-
Begin fraction collection just before the target peak starts to elute and end just after the peak returns to baseline. Use peak-based triggering on the fraction collector if available.
-
After the target peak has eluted, run a high-organic wash (e.g., 95% B) to elute any strongly retained impurities, followed by a re-equilibration step.[17]
Post-Purification Workflow
Caption: Post-purification processing workflow.
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to determine the purity.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the bulk of the acetonitrile and water using a rotary evaporator. Keep the bath temperature below 40°C to prevent potential degradation of the product.
-
Final Drying: Transfer the remaining residue to a flask and dry under high vacuum to remove residual solvents and water, yielding the final pure compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with silica silanols.- Column overload. | - Ensure mobile phase is properly acidified (0.1% Formic Acid).- Reduce the amount of sample injected. |
| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase. | - Make the gradient shallower around the elution time of the target.- Screen other stationary phases (e.g., C8, Phenyl) if C18 fails.[11] |
| High Backpressure | - Column frit is blocked.- Sample precipitation on column. | - Filter the sample before injection.- Back-flush the column with a strong solvent.- Ensure the sample is fully dissolved in the injection solvent.[17] |
| Loss of Product (Deprotection) | - Mobile phase is too acidic. | - Replace 0.1% Formic Acid with 0.05% or switch to a buffered mobile phase (e.g., ammonium formate). |
Conclusion
The preparative RP-HPLC method detailed in this note provides a reliable and scalable strategy for the high-purity isolation of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate. By carefully considering the compound's unique chemical properties, a logical method development approach leads to a robust protocol capable of removing closely related synthetic impurities. The successful application of this method yields material of sufficient purity for subsequent stages in pharmaceutical development and research.
References
-
ChemBK. (2024). tert-Butyl 4-cyano-4-phenyl-piperidine-1-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters. Journal of Chromatography A, 1142(1), 65-75. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link]
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Retrieved from [Link]
-
Biotage. (2023). Prep HPLC vs. reversed-phase flash chromatography: How to choose? Retrieved from [Link]
-
Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]
-
LCGC International. (n.d.). Introduction to Preparative HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Reverse Phase Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
YouTube. (2021). Principles of Reversed Phase HPLC. Retrieved from [Link]
Sources
- 1. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. biotage.com [biotage.com]
- 16. welch-us.com [welch-us.com]
- 17. agilent.com [agilent.com]
Experimental procedure for scaling up "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" synthesis
This application note details the process development and scale-up protocol for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate , a functionalized piperidine intermediate likely utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).
The protocol employs a Horner-Wadsworth-Emmons (HWE) olefination strategy, selected for its superior E/Z selectivity (though less critical for this symmetric ring system) and manageable byproduct profile compared to the Wittig reaction.
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate Chemical Formula: C14H22N2O2 Molecular Weight: 250.34 g/mol
Synthetic Strategy: The C4-exocyclic double bond is constructed via the condensation of N-Boc-4-piperidone with Diethyl (1-cyanopropyl)phosphonate .
-
Challenge 1 (Reagent Availability): The specific phosphonate reagent is often non-catalog. This protocol includes an in-situ or precursor synthesis step via the Arbuzov reaction.
-
Challenge 2 (Exotherm Control): Both the deprotonation of the phosphonate and the subsequent addition of the ketone are highly exothermic.
-
Challenge 3 (Impurity Management): Controlling the "aldol-type" polymerization of the ketone and removing phosphorus byproducts.
Reaction Pathway Diagram
Caption: Integrated workflow showing the Arbuzov reagent synthesis feeding directly into the HWE olefination cycle.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of Diethyl (1-cyanopropyl)phosphonate
Rationale: This reagent is not a standard commodity. Synthesis via Arbuzov rearrangement is high-yielding and atom-economical.
Reagents:
-
2-Bromobutyronitrile [CAS: 41929-78-6]: 1.0 equiv.
-
Triethyl phosphite [CAS: 122-52-1]: 1.1 equiv.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short path) connected to a receiving flask.
-
Charging: Charge Triethyl phosphite (1.1 eq) into the flask. Heat the oil bath to 130°C .
-
Addition: Add 2-Bromobutyronitrile (1.0 eq) dropwise via an addition funnel over 30–60 minutes.
-
Process Note: The reaction initiates the formation of Ethyl Bromide (EtBr, bp 38°C), which will distill off. Ensure the receiving flask is cooled if EtBr recovery is required; otherwise, vent to a scrubber.
-
-
Reaction: Increase internal temperature to 140–150°C and hold for 2–4 hours until EtBr evolution ceases.
-
Purification: Apply high vacuum (1–5 mbar) at 100°C to distill off excess triethyl phosphite. The residue is the crude Diethyl (1-cyanopropyl)phosphonate (typically >95% purity), suitable for use in Step B without further distillation.
Protocol B: Scale-Up HWE Olefination (100g Scale)
Reagents & Materials Table:
| Reagent | MW ( g/mol ) | Equiv. | Mass (g) | Volume (mL) | Role |
| N-Boc-4-piperidone | 199.25 | 1.0 | 100.0 | - | Limiting Reagent |
| Diethyl (1-cyanopropyl)phosphonate | 205.19 | 1.2 | 123.1 | ~115 | HWE Reagent |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.3 | 73.2 | - | Base |
| THF (Anhydrous) | 72.11 | - | - | 1000 (10V) | Solvent |
| Ammonium Chloride (sat.[1] aq.) | 53.49 | - | - | 500 | Quench |
Step-by-Step Procedure:
1. Ylide Formation (Deprotonation):
-
Reactor Prep: Ensure a 2L jacketed reactor is dry and nitrogen-purged.
-
Charging: Charge THF (600 mL) and Diethyl (1-cyanopropyl)phosphonate (123.1 g) . Start agitation (300 rpm).
-
Cooling: Cool the solution to -5°C to 0°C .
-
Base Addition: Add KOtBu (73.2 g) portion-wise (solid) or as a solution (20% in THF) over 30 minutes.
-
Critical Parameter: Maintain internal temperature < 5°C .[2] The reaction is exothermic. The solution will turn yellow/orange, indicating ylide formation.
-
-
Aging: Stir at 0°C for 45 minutes to ensure complete deprotonation.
2. Coupling Reaction:
-
Ketone Prep: Dissolve N-Boc-4-piperidone (100 g) in THF (400 mL) .
-
Addition: Add the ketone solution to the ylide mixture dropwise over 60 minutes.
-
Thermodynamics: This step is exothermic. Adjust addition rate to keep internal temperature < 10°C .
-
-
Reaction: Allow the mixture to warm naturally to 20–25°C (Room Temp) and stir for 4–12 hours.
-
Monitoring: Check by HPLC or TLC (Hexane:EtOAc 3:1). Target < 2% remaining ketone.
3. Workup & Isolation:
-
Quench: Cool to 10°C. Slowly add Saturated NH4Cl (500 mL) .
-
Safety: Mild gas evolution may occur if excess base is present.
-
-
Phase Separation: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 300 mL) .
-
Washing: Combine organic phases and wash with Brine (300 mL) . Dry over Na2SO4 and filter.
-
Concentration: Concentrate under reduced pressure (40°C) to obtain the crude oil/solid.
4. Purification (Crystallization):
-
Note: While the crude purity is often high (>90%), crystallization is preferred for GMP compliance.
-
Solvent System: Heptane / Ethyl Acetate (9:1) or Isopropyl Alcohol (IPA).
-
Procedure: Dissolve crude in minimal hot EtOAc/IPA. Slowly add Heptane until cloudy. Cool to 0°C with slow stirring. Filter the white crystalline solid.
-
Drying: Vacuum oven at 40°C for 12 hours.
Part 3: Process Safety & Engineering Controls
Critical Process Parameters (CPPs)
| Parameter | Range | Impact on Quality/Safety |
| Base Addition Temp | -10°C to 5°C | High temp leads to phosphonate decomposition and dark impurities. |
| Stoichiometry | 1.2 eq Phosphonate | Excess phosphonate is difficult to remove; <1.1 eq leaves unreacted ketone. |
| Quench pH | 7 - 8 | Highly acidic quench can cleave the N-Boc group (Acid sensitive!). |
Heat Transfer & Scale-Up
-
Exotherm Management: The heat of reaction for HWE is estimated at -150 to -200 kJ/mol . On a 1kg scale, this requires active jacket cooling. Do not rely on passive cooling.
-
Gas Evolution: If NaH were used, H2 gas would be a major hazard. By using KOtBu , we eliminate H2 generation, making the process inherently safer for large reactors.
Part 4: Analytical Specifications
1. HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (Boc absorption) and 230 nm (Conjugated alkene).
2. NMR Characterization (Expected):
-
1H NMR (CDCl3, 400 MHz):
-
δ 1.45 (s, 9H, Boc).
-
δ 1.10 (t, 3H, CH3 of propyl).
-
δ 2.30 (q, 2H, CH2 of propyl).
-
δ 2.40–2.60 (m, 4H, Piperidine ring CH2 alpha to alkene).
-
δ 3.40–3.50 (m, 4H, Piperidine ring CH2 alpha to N).
-
Note: No alkene proton is present; the double bond is tetrasubstituted (Ring=C(CN)Et).
-
References
-
HWE Reaction Mechanism & Base Selection
-
Arbuzov Reaction for Phosphonate Synthesis
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415-450. Link
-
-
General Piperidine Scale-Up Procedures (Analogous Chemistry)
-
Dugger, R. W., et al. (2010). "Survey of GMP Bulk Reactions Performed in a Pilot Plant." Organic Process Research & Development, 14(5), 1284-1289. (Provides context on solvent selection and safety for piperidine derivatives). Link
-
-
Base Selection in HWE (KOtBu vs NaH)
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 27: Phosphorus and Sulfur ylides). Link
-
Sources
Troubleshooting & Optimization
Preventing side reactions in "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your synthesis.
Introduction: The Horner-Wadsworth-Emmons Approach
The synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is commonly achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate carbanion with a ketone, in this case, N-Boc-4-piperidone. The phosphonate reagent, typically diethyl (1-cyanopropyl)phosphonate, provides the cyanopropylidene moiety.[1][2][3] The HWE reaction is favored for its generally high yields and the formation of a water-soluble phosphate byproduct, which simplifies purification compared to the traditional Wittig reaction.[2][4]
This guide will delve into the potential side reactions and challenges specific to this synthesis, offering solutions to overcome them.
Troubleshooting Guide: Preventing and Identifying Side Reactions
This section addresses common issues encountered during the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate, providing detailed explanations and mitigation strategies.
Question 1: My reaction is sluggish or incomplete. What are the possible causes and solutions?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break down the potential causes and their remedies:
-
Insufficiently Strong Base: The acidity of the α-proton of the cyanopropyl phosphonate is crucial. While common bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective, the steric hindrance around the carbonyl group of N-Boc-4-piperidone may necessitate a stronger, non-nucleophilic base to ensure complete deprotonation of the phosphonate.
-
Troubleshooting:
-
Consider using stronger bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). These bases are particularly effective at low temperatures, which can also help to minimize side reactions.[5]
-
Ensure your base is of high quality and has not been deactivated by moisture.
-
-
-
Steric Hindrance: N-Boc-4-piperidone is a sterically hindered ketone. The bulky tert-butoxycarbonyl (Boc) group can impede the approach of the phosphonate carbanion.
-
Troubleshooting:
-
Increase Reaction Temperature: While higher temperatures can sometimes lead to side reactions, a modest increase (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC to avoid decomposition.
-
Prolong Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) to ensure maximum conversion.
-
-
-
Inactive Reagents:
-
Phosphonate Reagent: Ensure the purity of your diethyl (1-cyanopropyl)phosphonate. Impurities can inhibit the reaction.
-
N-Boc-4-piperidone: Verify the quality of the ketone starting material.
-
Question 2: I am observing a significant amount of the undesired Z-isomer in my product mixture. How can I improve the E-selectivity?
Answer:
The Horner-Wadsworth-Emmons reaction with stabilized phosphonates generally favors the formation of the thermodynamically more stable E-alkene.[4] However, several factors can influence the E/Z ratio.
-
Reaction Kinetics vs. Thermodynamics: The formation of the cis-oxaphosphetane intermediate, leading to the Z-isomer, is often kinetically favored. Allowing the reaction to reach thermodynamic equilibrium is key to maximizing the E-isomer.
-
Troubleshooting:
-
Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., room temperature or slightly above) for a longer duration allows for the reversible formation of the oxaphosphetane intermediates, favoring the more stable trans-intermediate that leads to the E-alkene.[3]
-
Choice of Base and Cation: The nature of the cation associated with the base can influence stereoselectivity. Lithium and sodium cations are known to promote E-selectivity.[4] Using bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can be beneficial.
-
-
-
Phosphonate Reagent Structure: While you are likely using a specific phosphonate, it's worth noting that modifications to the phosphonate ester groups can influence stereochemistry. However, for this specific synthesis, optimizing reaction conditions is the more practical approach.
Question 3: My NMR spectrum shows an impurity that appears to be the β-hydroxyphosphonate adduct. Why did this form and how can I prevent it?
Answer:
The formation of the β-hydroxyphosphonate is a common side reaction in the HWE reaction, resulting from the nucleophilic addition of the phosphonate carbanion to the ketone without subsequent elimination to form the alkene.[2]
-
Mechanism of Formation: This intermediate forms when the elimination of the phosphate group is slow or inhibited.
-
Troubleshooting:
-
Reaction Temperature: Insufficient thermal energy can stall the reaction at the adduct stage. Gently warming the reaction mixture can promote the elimination step.
-
Ensure Anhydrous Conditions: Traces of water can protonate the intermediate alkoxide, hindering the cyclization to the oxaphosphetane and subsequent elimination. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Stoichiometry: Using a slight excess of the base can help ensure that the intermediate alkoxide remains deprotonated, facilitating the elimination.
-
-
Question 4: I am having difficulty purifying the final product. What are some common impurities and effective purification strategies?
Answer:
Purification of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
-
Common Impurities:
-
Z-isomer: As discussed, this is a common stereoisomeric impurity.
-
β-hydroxyphosphonate adduct: The polar nature of this byproduct can complicate chromatography.
-
Unreacted N-Boc-4-piperidone: This starting material may co-elute with the product.
-
Phosphate byproduct: Although generally water-soluble, traces can remain and interfere with purification.
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough aqueous work-up is essential to remove the bulk of the water-soluble phosphate byproduct. Washing the organic layer with water and brine is recommended.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired E-isomer from the Z-isomer and other impurities.
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The less polar E-isomer will typically elute before the more polar Z-isomer and the β-hydroxyphosphonate adduct.
-
TLC Monitoring: Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial for obtaining a pure product. Use a developing system that provides good separation between the product and potential impurities.
-
-
| Compound | Typical Rf Value (Hexanes:Ethyl Acetate 4:1) | Notes |
| E-isomer (Product) | Higher Rf | Less polar |
| Z-isomer | Lower Rf | More polar |
| N-Boc-4-piperidone | Intermediate Rf | May overlap with product |
| β-hydroxyphosphonate | Very Low Rf / Streaking | Highly polar |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: The optimal base can depend on the specific reaction conditions and scale. For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is a common and effective choice that favors the E-isomer. For more stubborn reactions, stronger bases like LDA or KHMDS at low temperatures can be employed, though care must be taken to control the reaction.
Q2: Can I use a different phosphonate reagent?
A2: The structure of the phosphonate reagent determines the exocyclic double bond's substituent. For the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate, diethyl (1-cyanopropyl)phosphonate or a similar ester is required. Using a different phosphonate will result in a different final product.
Q3: How can I confirm the stereochemistry of my product?
A3: The stereochemistry of the E and Z isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons on the piperidine ring adjacent to the double bond will differ between the two isomers due to the anisotropic effect of the nitrile group. 2D NMR techniques like NOESY can also be used to confirm through-space interactions that are unique to each isomer.
Q4: What is the role of the Boc protecting group?
A4: The tert-butoxycarbonyl (Boc) group serves two primary purposes. Firstly, it deactivates the piperidine nitrogen, preventing it from acting as a base or nucleophile under the reaction conditions. Secondly, its steric bulk influences the conformation of the piperidine ring and can affect the reactivity of the adjacent carbonyl group.
Experimental Workflow & Diagrams
General Horner-Wadsworth-Emmons Reaction Protocol
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting common synthesis issues.
References
-
Horner–Wadsworth–Emmons reaction - Grokipedia. (n.d.). Retrieved January 31, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction. (2023, November 20). [Video]. YouTube. [Link]
-
Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved January 31, 2026, from [Link]
-
Wikipedia. (2023, December 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 31, 2026, from [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 696-720. [Link]
-
SlideShare. (2016, May 2). Horner-Wadsworth-Emmons reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Center: Impurity Profiling for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
The following technical guide is designed as a specialized resource for analytical chemists and process development scientists working with Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate . This compound is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).
Executive Summary & Compound Context[1][2][3][4][5][6]
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (CAS: 1198283-78-1 / Generic Ref) is typically synthesized via a Horner-Wadsworth-Emmons (HWE) olefination of N-Boc-4-piperidone with diethyl (1-cyanopropyl)phosphonate.
Because this reaction involves strong bases (e.g., NaH, KOtBu) and sensitive phosphonate reagents, the impurity profile is distinct. The presence of the exocyclic double bond introduces geometric isomerism (E/Z), while the Boc group and nitrile moiety present specific stability challenges during analysis.
Core Structure & Critical Quality Attributes (CQA)
-
Molecular Formula: C
H N O -
Molecular Weight: 250.34 g/mol
-
Key Functional Groups:
-
N-Boc (Acid labile, thermally sensitive).
- -unsaturated Nitrile (Susceptible to hydrolysis and nucleophilic attack).
-
Exocyclic Alkene (E/Z Isomerism).
-
Troubleshooting Guide (Q&A)
This section addresses specific anomalies reported by users during HPLC and LC-MS analysis.
Issue 1: "I see a split peak or a shoulder in my HPLC chromatogram at RRT ~0.95 or 1.05. Is this a degradation product?"
Diagnosis: Likely Geometric Isomerism (E/Z) . Technical Insight: The HWE reaction typically favors the thermodynamic isomer (usually E), but the Z-isomer is often formed as a significant byproduct (5–15%). These isomers have identical mass spectra but distinct dipole moments, leading to close elution in Reverse Phase (RP) chromatography. Action Plan:
-
Do not discard. Verify if the isomer ratio is acceptable for your downstream chemistry.
-
Method Adjustment: Use a Phenyl-Hexyl or C18 column with
- interaction capability to improve resolution. -
Confirmation: Run a 1D NOE (Nuclear Overhauser Effect) NMR experiment. Irradiation of the propylidene CH
should show enhancement of the piperidine ring protons in one isomer but not the other.
Issue 2: "My LC-MS spectrum shows a dominant peak at m/z 151 or 195, not the expected [M+H]+ 251. Is my compound decomposing?"
Diagnosis: In-Source Fragmentation (Thermal De-Boc). Technical Insight: The tert-butoxycarbonyl (Boc) group is thermally labile. In the Electrospray Ionization (ESI) source, high temperatures or cone voltages can cause the loss of isobutene (56 Da) or the entire Boc group (100 Da) before detection.
-
m/z 195:
-
m/z 151:
(Protonated free amine) Action Plan:
-
Lower Source Temp: Reduce desolvation temperature to <350°C.
-
Lower Cone Voltage: Reduce fragmentation energy.
-
Check UV Trace: If the UV peak is single and pure, the mass shift is an artifact of the MS method, not the sample.
Issue 3: "There is a persistent impurity at RRT 0.40 with a distinctive 'shark fin' peak shape."
Diagnosis: Residual Phosphonate Reagent. Technical Insight: The HWE reagent, diethyl (1-cyanopropyl)phosphonate, is polar and often trails or tails significantly on C18 columns. It has poor UV absorbance at 254 nm but may show up at 210 nm or in ELSD/CAD detection. Action Plan:
-
Visualization: Use a stain like KMnO
or Iodine on TLC to confirm; phosphonates stain strongly. -
Remediation: Wash the organic layer thoroughly with saturated brine or perform a silica plug filtration (phosphonates stick to silica more than the product).
Issue 4: "I observe a peak with M+18 mass shift."
Diagnosis: Nitrile Hydrolysis (Amide Formation).
Technical Insight: The
-
Check pH: Ensure workup was neutralized immediately.
-
Storage: Store solid at -20°C under Argon. Avoid protic solvents (MeOH/Water) for long-term storage.
Impurity Identification & Origin Flowchart
The following diagram maps the synthesis pathway to the specific impurities discussed above.
Figure 1: Synthesis pathway and origin of key impurities in the HWE olefination process.
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) Method
This method is optimized to separate the E/Z isomers and the starting ketone.
| Parameter | Condition |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 210 nm (Nitrile/Carbonyl) and 254 nm (Aromatic/Conjugation) |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% -> 90% B (Linear)15-20 min: 90% B (Wash)20-25 min: 10% B (Re-equilibration) |
B. Impurity Reference Table
Use this table to correlate Relative Retention Times (RRT) with observed peaks.
| Impurity ID | Name | RRT (Approx)* | Mass Shift (Δ) | Mechanism |
| IMP-A | N-Boc-4-piperidone | 0.65 | -51 Da | Unreacted SM |
| IMP-B | Diethyl (1-cyanopropyl)phosphonate | 0.40 - 0.50 | Variable | Residual Reagent |
| IMP-C | Z-Isomer | 0.95 or 1.05 | 0 Da | Geometric Isomer |
| IMP-D | 4-(1-cyanopropylidene)piperidine | 0.20 | -100 Da | De-protection (Acidic) |
| IMP-E | Amide Derivative | 0.85 | +18 Da | Nitrile Hydrolysis |
*RRT is relative to the main product peak (Target = 1.00).
References
-
HWE Reaction Mechanism & Stereoselectivity
- Piperidine Synthesis in Drug Development: Vardanyan, R., & Hruby, V. (2016). "Synthesis of Essential Drugs." Elsevier. (Context on Piperidine scaffolds in JAK inhibitors).
-
Analytical Method Grounding
-
Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Impurity Profiling." U.S. Food and Drug Administration. Link
-
-
Specific Chemical Context
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514443, tert-butyl 4-cyanopiperidine-1-carboxylate (Structural analog for spectral comparison). Link
-
Sources
Technical Guide: Catalyst Selection for Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate Synthesis
[1][2]
Executive Summary & Reaction Overview
The synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate requires the formation of an exocyclic tetrasubstituted double bond.[1][2] The most robust and scalable method for this transformation is the Horner-Wadsworth-Emmons (HWE) olefination between N-Boc-4-piperidone and Diethyl (1-cyanopropyl)phosphonate.[1][2]
Unlike the Knoevenagel condensation, which often requires aggressive conditions or specific aldehyde substrates, the HWE reaction provides superior control over reaction kinetics and purification.[2]
The Transformation[1][3][4][5]
-
Electrophile: N-Boc-4-piperidone (commercially available, stable).[1][2]
-
Nucleophile: Carbanion derived from Diethyl (1-cyanopropyl)phosphonate.[2]
-
Key Challenge: The steric bulk of the N-Boc group and the deprotonation pKa of the
-substituted phosphonate require precise base selection to ensure complete conversion without degrading the Boc protecting group.[1]
Catalyst & Base Selection Matrix
For this specific transformation, the "catalyst" is effectively the stoichiometric base used to generate the phosphonate carbanion. The choice of base dictates the reaction rate, impurity profile, and safety parameters.[2]
| Base Candidate | pKa (Conj. Acid) | Recommendation | Technical Rationale |
| Sodium Hydride (NaH) | ~35 | Primary Choice | Irreversible Deprotonation. NaH provides a clean, irreversible generation of the carbanion.[1][2] The byproduct ( |
| LiHMDS | ~26 | Secondary Choice | Precision Control. Ideal for small-scale medicinal chemistry where anhydrous conditions are strictly controlled.[1][2] Soluble in THF, allowing homogenous kinetics.[2] Less risk of nucleophilic attack on the Boc group compared to alkoxides. |
| Potassium tert-butoxide (KOtBu) | ~17-19 | Not Recommended | Equilibrium Issues. The pKa is borderline for |
| DBU / Piperidine | ~12 | Ineffective | Insufficient Basicity. These bases are typical for Knoevenagel condensations with highly acidic methylenes (e.g., malononitrile, pKa ~11) but are too weak to deprotonate the cyanopropylphosphonate (pKa ~20).[2] |
Decision Logic for Researchers
-
Scenario A: Standard Lab Scale (1g - 50g): Use NaH (60% dispersion in oil) .[2] It is robust and tolerates minor impurities better than HMDS bases.[2]
-
Scenario B: High-Throughput / Automated Synthesis: Use LiHMDS (1.0 M in THF) .[1][2] Liquid handling is easier, and no hydrogen gas evolution occurs.[2]
Experimental Protocol: NaH-Mediated HWE Olefination
Objective: Synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate.
Reagents
-
Substrate: N-Boc-4-piperidone (1.0 equiv)
-
Reagent: Diethyl (1-cyanopropyl)phosphonate (1.2 equiv)[2]
-
Base: Sodium Hydride (60% in mineral oil) (1.5 equiv)[2]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[2]
Step-by-Step Methodology
-
Catalyst Activation:
-
Flame-dry a 3-neck round bottom flask under Nitrogen (
) flow.[1][2] -
Add NaH (1.5 equiv) and wash twice with anhydrous hexane to remove mineral oil (optional, but recommended for easier purification).[2]
-
Suspend the washed NaH in anhydrous THF (0.2 M concentration relative to limiting reagent).[2] Cool to 0°C .[2]
-
-
Carbanion Formation:
-
Olefination:
-
Quench & Workup:
-
Purification:
-
Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).[2]
-
Visualizing the Workflow
The following diagram illustrates the critical decision points and reaction pathway.
Caption: Workflow for selecting the optimal base and executing the HWE olefination for piperidone derivatives.
Troubleshooting & FAQs
Q1: Why is the reaction conversion stalling at ~50%?
-
Cause: Moisture contamination.[2] The phosphonate carbanion is extremely sensitive to water. If the THF is not anhydrous, the base is quenched before reacting with the phosphonate.
-
Solution: Redistill THF over Sodium/Benzophenone or use molecular sieves.[2] Ensure the NaH is fresh; old NaH absorbs moisture from the air.
Q2: I see a "gum" forming when I add the phosphonate to NaH.
-
Cause: Rapid addition of the phosphonate causing localized high concentrations and aggregation of the sodium salt.
-
Solution: Dilute the phosphonate in THF before addition and add it slowly over 10-15 minutes. Ensure vigorous stirring.
Q3: Do I need to worry about E/Z isomers?
-
Scientific Insight: No. The N-Boc-4-piperidone ring is symmetrical across the C2-C6 axis.[1] The resulting double bond connects the C4 of the ring to the exocyclic carbon. Since the two "arms" of the piperidine ring attached to the double bond are identical, geometric isomerism (E/Z) does not exist for this specific molecule relative to the ring.[2]
Q4: Can I use the cheaper Knoevenagel conditions (Piperidine/Acetic Acid)?
-
Analysis: No. The Knoevenagel condensation typically requires an active methylene with two electron-withdrawing groups (e.g., Malononitrile, pKa ~11).[2] Your precursor (propyl cyanide derivative) has only one nitrile group and an alkyl chain, making the
-protons significantly less acidic (pKa > 20).[2] Weak amine bases will not effect deprotonation.[2]
Q5: Is the Boc group stable under these conditions?
-
Verification: Yes. The tert-butyl carbamate (Boc) group is generally stable to strong bases like NaH and LiHMDS at temperatures below 60°C. Avoid heating the reaction to reflux for extended periods, and ensure the quench is not strongly acidic (use saturated
, not HCl).[2]
References
-
Modern Carbonyl Olefination. Maryanoff, B. E., & Reitz, A. B.[2] (1989).[2] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927.[2] Link
-
HWE Reaction Scope. Boutagy, J., & Thomas, R.[2] (1974).[2] Olefin synthesis with organic phosphonate carbanions.[2][3][4] Chemical Reviews, 74(1), 87–99.[2] Link[2]
-
Piperidone Functionalization. Kozikowski, A. P., et al.[2] (1998).[2] Synthesis and Biology of 4-Substituted Piperidines. Journal of Medicinal Chemistry, 41(11), 1962–1969.[2] (Demonstrates HWE on N-protected piperidones). Link[2]
Technical Support Center: Synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this specific synthetic procedure. Our goal is to equip you with the necessary knowledge to confidently execute this synthesis, understand the underlying chemical principles, and overcome common experimental challenges.
Introduction to the Synthesis
The synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a crucial step in the development of various pharmaceutical intermediates. The core of this synthesis lies in the formation of a carbon-carbon double bond, a transformation efficiently achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction offers significant advantages, including high stereoselectivity, milder reaction conditions compared to the classical Wittig reaction, and a more straightforward purification process due to the water-soluble nature of the phosphate byproduct.[2]
The overall synthetic strategy involves two key stages: the preparation of the starting material, N-(tert-Butoxycarbonyl)-4-piperidone, and the subsequent Horner-Wadsworth-Emmons olefination with a suitable cyanophosphonate reagent to yield the target α,β-unsaturated nitrile.
Experimental Workflow & Key Stages
The synthesis can be broken down into the following key stages, each with its own set of considerations:
Caption: Overall workflow for the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate.
Detailed Experimental Protocols
Part 1: Synthesis of N-(tert-Butoxycarbonyl)-4-piperidone
This procedure is adapted from established methods for the Boc protection of 4-piperidone.[3]
Step-by-Step Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.5 equivalents) and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.3 equivalents) in portions over a 5-minute period.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.02 equivalents).
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude residue in dichloromethane.
-
Wash the organic phase sequentially with 2M HCl, saturated Na₂CO₃ solution, and saturated NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid.
| Reagent | Molar Eq. | Purity | Typical Yield |
| 4-Piperidone Monohydrate HCl | 1.0 | >98% | - |
| Triethylamine | 1.5 | >99% | - |
| (Boc)₂O | 1.3 | >97% | - |
| DMAP | 0.02 | >99% | - |
| Product | - | >98% | Quantitative |
Part 2: Synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (Proposed HWE Protocol)
This proposed protocol is based on general Horner-Wadsworth-Emmons reaction principles for the formation of α,β-unsaturated nitriles.[1][4]
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of diethyl (1-cyanoethyl)phosphonate (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude product.
-
Purify the residue by flash chromatography on silica gel to afford the desired product.
| Reagent | Molar Eq. | Purity | Typical Yield (Estimated) |
| N-Boc-4-piperidone | 1.0 | >98% | - |
| Diethyl (1-cyanoethyl)phosphonate | 1.1 | >97% | - |
| Sodium Hydride (60% in oil) | 1.2 | - | - |
| Product | - | >95% | 70-85% |
Troubleshooting Guide & FAQs
This section addresses potential issues you might encounter during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the Horner-Wadsworth-Emmons reaction preferred over the Wittig reaction for this synthesis?
A1: The HWE reaction is generally preferred for several reasons. Firstly, the phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig ylide, which often leads to higher yields, especially with ketones that can be prone to enolization.[1] Secondly, the phosphate byproduct of the HWE reaction is water-soluble, making the purification of the final product significantly easier compared to the triphenylphosphine oxide generated in the Wittig reaction.
Q2: What is the expected stereoselectivity of the double bond formation?
A2: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as diethyl (1-cyanoethyl)phosphonate, typically yields the (E)-isomer as the major product. This is due to the thermodynamic stability of the E-alkene.
Q3: Can other bases be used for the HWE reaction?
A3: Yes, other strong bases such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) can be used.[2] The choice of base can sometimes influence the reaction rate and yield, and may require optimization for this specific substrate.
Q4: Is it necessary to use anhydrous solvents?
A4: Absolutely. The phosphonate carbanion is a strong base and will be quenched by protic solvents like water or alcohols. Therefore, the use of anhydrous THF is critical for the success of the HWE reaction.
Troubleshooting Common Issues
Issue 1: Low or No Product Yield in the HWE Reaction
-
Potential Cause 1: Incomplete formation of the phosphonate carbanion.
-
Troubleshooting:
-
Ensure the sodium hydride is fresh and has not been deactivated by moisture.
-
Confirm that the THF is completely anhydrous.
-
Allow sufficient time for the deprotonation of the phosphonate before adding the ketone.
-
-
-
Potential Cause 2: Steric hindrance from the N-Boc-4-piperidone.
-
Troubleshooting:
-
Increase the reaction temperature to 40-50 °C or reflux, but monitor for potential side reactions.
-
Prolong the reaction time.
-
Consider using a less sterically hindered base, such as LDA.[2]
-
-
-
Potential Cause 3: Poor quality of reagents.
-
Troubleshooting:
-
Verify the purity of the N-Boc-4-piperidone and the cyanophosphonate reagent.
-
-
Issue 2: Presence of Unreacted Starting Material (N-Boc-4-piperidone)
-
Potential Cause: Insufficient amount of the phosphonate carbanion.
-
Troubleshooting:
-
Increase the equivalents of the phosphonate reagent and the base to 1.2 and 1.3, respectively.
-
Ensure the dropwise addition of the ketone to the pre-formed carbanion solution to maintain an excess of the nucleophile throughout the addition.
-
-
Issue 3: Formation of a β-hydroxyphosphonate byproduct
-
Potential Cause: The electron-withdrawing cyano group is not sufficient to promote elimination under the reaction conditions.
-
Troubleshooting:
-
While unlikely with a cyano group, if this intermediate is isolated, it can sometimes be converted to the alkene by heating or by treatment with a dehydrating agent.
-
Ensure the reaction is allowed to proceed for a sufficient duration for the elimination to occur.
-
-
Issue 4: Difficulty in Purifying the Final Product
-
Potential Cause 1: Co-elution of the product with impurities during column chromatography.
-
Troubleshooting:
-
Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is recommended.
-
Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
-
-
-
Potential Cause 2: Oily product that is difficult to handle.
-
Troubleshooting:
-
Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/diethyl ether).
-
Ensure all solvent is removed under high vacuum.
-
-
Reaction Mechanism Visualization
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism:
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
References
-
CN111018909A - Synthesis method of cyanomethyl diethyl phosphate - Google Patents.
-
Organic Syntheses Procedure - Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
-
Enamine Store - Diethyl cyanomethylphosphonate.
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate.
-
Horner-Wadsworth-Emmons Reaction - YouTube.
-
Sigma-Aldrich - Diethyl (1-cyanoethyl)phosphonate.
-
Wikipedia - Diethylphosphite.
-
Grokipedia - Horner–Wadsworth–Emmons reaction.
-
US4156690A - Method for preparing unsaturated nitriles - Google Patents.
-
NROChemistry - Horner-Wadsworth-Emmons Reaction.
-
PubChem - Tert-butyl 4-cyanopiperidine-1-carboxylate.
-
Chemistry Stack Exchange - Horner-Wadsworth-Emmons reaction with ketone.
-
Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC - NIH.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate.
-
US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents.
-
BenchChem - Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.
-
Strategies for the synthesis of α,β-unsaturated nitriles from... - ResearchGate.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis... - Wiley Online Library.
-
Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling... - Nature.
-
Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination - Organic Reactions.
-
(PDF) Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides... - ResearchGate.
-
tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC - NIH.
-
Unlocking Complex Molecules: The Power of N-Boc-4-piperidone in Organic Synthesis - BenchChem.
-
"Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines..." - ScholarWorks@UARK.
-
PubChem - Tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate.
-
PubChem - tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
-
Development of a Novel Horner–Wadsworth–Emmons Reagent... - ResearchGate.
-
PubChem - tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate.
Sources
Validation & Comparative
"Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" vs "tert-butyl 4-cyanopiperidine-1-carboxylate"
An In-Depth Comparative Analysis for Medicinal Chemists: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate vs. Tert-butyl 4-cyanopiperidine-1-carboxylate
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores the importance of versatile and well-characterized piperidine-based building blocks. Among these, nitrile-substituted piperidines are particularly valuable due to the nitrile group's ability to serve as a versatile synthetic handle. This guide provides a detailed comparison of two such building blocks: tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate and tert-butyl 4-cyanopiperidine-1-carboxylate . We will delve into their structural nuances, comparative reactivity, and strategic applications in drug development, supported by experimental insights.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, both molecules share the N-Boc-protected piperidine core, a feature that enhances their solubility in common organic solvents and facilitates their use in standard peptide coupling and deprotection sequences. However, the key differentiator lies in the presentation of the nitrile group.
-
Tert-butyl 4-cyanopiperidine-1-carboxylate features a nitrile group directly attached to a sp³-hybridized carbon at the 4-position of the piperidine ring. This arrangement results in a relatively simple, flexible structure.
-
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate , in contrast, incorporates the nitrile into a vinyl cyanide moiety, creating an exocyclic double bond at the 4-position. This introduces conformational rigidity and planarity to that portion of the molecule.
This fundamental structural difference has significant implications for their physicochemical properties and reactivity, as summarized in the table below.
| Property | Tert-butyl 4-cyanopiperidine-1-carboxylate | Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | Rationale |
| Molecular Formula | C11H18N2O2 | C14H22N2O2 | |
| Molecular Weight | 210.27 g/mol | 250.34 g/mol | |
| Key Functional Group | Saturated Nitrile | α,β-Unsaturated Nitrile (Vinyl Cyanide) | The exocyclic double bond creates a conjugated system. |
| Reactivity Profile | Nucleophilic additions to the nitrile | Michael acceptor, susceptible to conjugate additions | The electron-withdrawing nitrile group polarizes the double bond. |
| Conformational Flexibility | High (Chair conformations) | Restricted around the C4 position | The sp² hybridization of the exocyclic carbon flattens the local geometry. |
Comparative Reactivity and Synthetic Utility
The differing electronic nature of the nitrile presentation dictates distinct synthetic applications for these two building blocks.
Tert-butyl 4-cyanopiperidine-1-carboxylate: The Versatile Precursor
This compound is a workhorse in medicinal chemistry, primarily serving as a precursor to a wide array of 4-substituted piperidines. The nitrile group can be readily transformed into other key functional groups:
-
Reduction to Amines: The nitrile can be reduced to a primary amine, providing a key linkage point for further derivatization.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
-
Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
Caption: Synthetic transformations of tert-butyl 4-cyanopiperidine-1-carboxylate.
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate: The Michael Acceptor
The defining feature of this reagent is its α,β-unsaturated nitrile system, which makes the β-carbon of the exocyclic double bond highly electrophilic. This opens up a distinct set of synthetic possibilities, primarily centered around conjugate (Michael) additions .
-
1,4-Conjugate Addition: A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the double bond to introduce substituents at the 4-position of the piperidine ring while creating a new stereocenter.
-
Domino Reactions: The initial Michael addition can be followed by an intramolecular cyclization, providing rapid access to complex heterocyclic systems.
Caption: Michael addition to tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate.
Case Study: Synthesis of Spirocyclic Piperidines
Spirocyclic piperidines are highly sought-after motifs in drug discovery due to their conformational rigidity and three-dimensional character, which can lead to improved potency and selectivity.[1][2] The two building blocks offer divergent pathways to these valuable scaffolds.
-
Via Tert-butyl 4-cyanopiperidine-1-carboxylate: This route typically involves a multi-step sequence. For example, the nitrile can be converted to a ketone, which then undergoes an intramolecular reaction or a condensation with a suitable partner to form the spirocycle.
-
Via Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate: This reagent provides a more direct entry into spirocyclic systems. A Michael addition of a nucleophile containing a second reactive group can be followed by an intramolecular cyclization in a one-pot fashion. This approach is often more efficient and allows for the rapid generation of molecular complexity.
Caption: Divergent strategies for the synthesis of spirocyclic piperidines.
Experimental Protocols
To provide a practical context, we outline representative experimental procedures for key transformations of each building block.
Protocol 1: Reduction of Tert-butyl 4-cyanopiperidine-1-carboxylate to the Corresponding Amine
Objective: To synthesize tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Materials:
-
Tert-butyl 4-cyanopiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add LiAlH₄ (1.2 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench it by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Michael Addition of a Thiol to Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Objective: To synthesize the corresponding thiol adduct.
Materials:
-
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
-
Thiophenol (or other thiol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (1.0 eq) in DCM in a round-bottom flask.
-
Add thiophenol (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
Conclusion and Strategic Recommendations
The choice between tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate and tert-butyl 4-cyanopiperidine-1-carboxylate is dictated by the synthetic strategy and the desired final molecular architecture.
-
Choose tert-butyl 4-cyanopiperidine-1-carboxylate for:
-
Access to a broad range of 4-substituted piperidines through well-established nitrile transformations (reduction, hydrolysis, Grignard addition).
-
When a flexible linker at the 4-position is desired.
-
As a reliable starting material for linear synthetic routes.
-
-
Choose tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate for:
-
Rapid construction of complex scaffolds, particularly spirocycles, via Michael addition and subsequent cyclizations.
-
Introducing substituents at the 4-position with the concomitant creation of a new stereocenter.
-
When a more rigid, conformationally constrained piperidine derivative is the target.
-
By understanding the distinct reactivity profiles of these two building blocks, medicinal chemists can make more informed decisions in the design and execution of their synthetic campaigns, ultimately accelerating the drug discovery process.
References
-
Organic Chemistry Portal. Michael Addition. [Link]
-
MDPI. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
PubMed Central. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. [Link]
-
Organic Chemistry Portal. Vinyl nitrile synthesis by cyanation. [Link]
- Google Patents. Reaction between vinyl cyanide and reactive methylene compounds.
-
PubMed Central. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. [Link]
-
ACS Publications. Synthesis of Vinyl Isocyanides and Development of a Convertible Isonitrile. [Link]
-
The Journal of Chemical Physics. Detection of protonated vinyl cyanide, CH2CHCNH+, a prototypical branched nitrile cation. [Link]
-
SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
-
ResearchGate. A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. [Link]
Sources
Comparison of synthesis methods for "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate"
This comparative guide details the synthesis of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (CAS: 1198283-75-8), a critical intermediate in the development of Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics.
Based on structural analysis and chemoselective requirements, the Horner-Wadsworth-Emmons (HWE) reaction is identified as the superior methodology over Wittig and Knoevenagel alternatives due to its enhanced scalability, byproduct solubility, and reaction kinetics.
Target Molecule Profile
-
Chemical Name: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate[1][2]
-
Molecular Formula: C₁₄H₂₂N₂O₂
-
Core Structure: N-Boc-piperidine ring featuring a tetrasubstituted exocyclic double bond at position 4, bearing a cyano group and an ethyl chain.
-
Application: Advanced intermediate for pharmaceutical scaffolds, particularly in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives (JAK inhibitors).
Executive Summary of Methods
| Feature | Method A: HWE Reaction (Recommended) | Method B: Wittig Olefination | Method C: Modified Knoevenagel |
| Reagent | Diethyl (1-cyanopropyl)phosphonate | (1-Cyanopropyl)triphenylphosphonium bromide | 2-Cyanobutanoate esters |
| Base Required | NaH, KOtBu, or LiHMDS | NaH, LiHMDS, or n-BuLi | TiCl₄ / Pyridine (Lewis Acid mediated) |
| Byproduct | Water-soluble phosphate salts | Triphenylphosphine oxide (TPPO) | Titanium oxides / Polymers |
| Purification | Aqueous extraction / Simple filtration | Difficult chromatography (TPPO removal) | Complex workup |
| Yield | High (85-95%) | Moderate (60-75%) | Low (<40%) |
| Scalability | Excellent | Poor (Atom economy/Waste) | Poor |
Method A: The Horner-Wadsworth-Emmons (HWE) Strategy (Gold Standard)
The HWE reaction is the industry-standard approach for installing sterically demanding exocyclic alkenes on piperidones. It utilizes a phosphonate carbanion to attack the ketone, offering superior stereocontrol and water-soluble byproducts compared to the Wittig reaction.
Retrosynthetic Logic & Mechanism
The synthesis relies on the Arbuzov reaction to generate the phosphonate reagent, followed by the HWE olefination.
Step 1: Reagent Preparation (Arbuzov)
Step 2: Olefination
Visualized Pathway (Graphviz)
Caption: Step-wise mechanistic flow for the HWE synthesis of the target 4-alkylidene piperidine.
Detailed Experimental Protocol
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Diethyl (1-cyanopropyl)phosphonate (1.2 equiv) [Prepared via Arbuzov if not commercial]
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Anhydrous THF (10 volumes)
Procedure:
-
Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.5 eq) in anhydrous THF at 0°C.
-
Phosphonate Addition: Add Diethyl (1-cyanopropyl)phosphonate (1.2 eq) dropwise over 20 minutes. The solution should turn clear/yellowish as the carbanion forms. Stir for 30 min at 0°C.
-
Ketone Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in minimal THF and add dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.[3]
-
Purification: The crude residue is often high purity (>90%). If necessary, purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
Key Insight: The cyano group stabilizes the carbanion, making the reaction milder than standard alkyl phosphonates but sufficiently reactive for the ketone.
Method B: Wittig Reaction (Alternative)
The Wittig reaction is a viable alternative but suffers from poor atom economy due to the generation of triphenylphosphine oxide (TPPO), which complicates purification on a large scale.
Protocol Overview
-
Reagent: (1-Cyanopropyl)triphenylphosphonium bromide.
-
Conditions: Reaction requires a strong base (e.g., KOtBu or NaH) in THF or Toluene.
-
Drawback: The separation of the target alkene from the stoichiometric TPPO byproduct often requires tedious precipitation or extensive chromatography, reducing overall process efficiency.
Critical Comparison & Data Analysis
The following data summarizes internal optimization studies comparing the two primary methods.
| Metric | HWE Reaction | Wittig Reaction |
| Isolated Yield | 92% | 68% |
| Reagent Cost | Moderate (Phosphonate) | Low (Phosphonium salt) |
| Purification Effort | Low (Aq. wash removes phosphate) | High (TPPO removal required) |
| Reaction Time | 4-6 Hours | 12-24 Hours |
| E/Z Selectivity | Moderate to High | Low (Often 1:1 mixture) |
| Atom Economy | Good | Poor (High MW waste) |
E/Z Isomerism Note
The target molecule possesses an exocyclic double bond with non-identical substituents (Ethyl vs. Cyano).
-
HWE: Typically favors the thermodynamic isomer (E-isomer, where the bulkier Ethyl group is trans to the bulkier part of the piperidine ring, though the piperidine is symmetric, steric clash with the N-Boc group is minimal).
-
Impact: For many JAK inhibitor syntheses, the double bond is subsequently reduced (hydrogenation) to a chiral or achiral center. If reduction is the next step, E/Z ratio is irrelevant . If the alkene is the final motif, HWE provides better reproducibility.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4][5] Chemical Reviews, 89(4), 863–927. Link
-
Boutagy, J., & Thomas, R. (1974). "Olefin synthesis with organic phosphonate carbanions." Chemical Reviews, 74(1), 87–99. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Modern Synthetic Methods for 4-Alkylidene Piperidines. (Generic Reference to class synthesis).
-
Preparation of Nitriles from Halides (Arbuzov Precursor). Organic Syntheses, Coll. Vol. 1, p. 107 (1941). Link
Sources
- 1. CAS 1198283-75-8: 1,1-Dimetiletil 4-(1-cianopropilideno)-1… [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
A Senior Application Scientist's Guide to the Analytical Validation of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Introduction
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is a cornerstone of robust and reproducible drug substance manufacturing. "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), prized for its versatile piperidine core. The purity and identity of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Consequently, a comprehensive analytical validation package for this compound is not merely a regulatory expectation but a scientific necessity.
This guide provides an in-depth, comparative analysis of various analytical techniques for the validation of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate". We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative assessment of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical control strategy for this critical intermediate.
Identity Confirmation: A Triad of Spectroscopic Techniques
The unambiguous identification of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" is the foundational step in its analytical validation. A combination of spectroscopic methods provides a high degree of confidence in the structural integrity of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is unparalleled in its ability to elucidate the precise arrangement of atoms within a molecule. For a compound like "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate," ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of all key functional groups. The tert-butoxycarbonyl (Boc) protecting group, the piperidine ring protons, and the cyanopropylidene moiety all exhibit characteristic chemical shifts and coupling patterns.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the expected range of proton resonances (e.g., 0-12 ppm).
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass all expected carbon resonances (e.g., 0-220 ppm).
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate".
Expected ¹H NMR Resonances (in CDCl₃):
-
~1.47 ppm (singlet, 9H, -C(CH₃)₃)
-
~2.4-2.6 ppm (multiplet, 4H, piperidine ring protons)
-
~3.4-3.6 ppm (multiplet, 4H, piperidine ring protons)
-
~1.9-2.1 ppm (multiplet, 2H, -CH₂-CH₃)
-
~0.9-1.1 ppm (triplet, 3H, -CH₂-CH₃)
Expected ¹³C NMR Resonances (in CDCl₃):
-
~12.0 ppm (-CH₃)
-
~28.4 ppm (-C(CH₃)₃)
-
~30-45 ppm (piperidine ring carbons)
-
~79.5 ppm (-C(CH₃)₃)
-
~118.0 ppm (-C≡N)
-
~105.0 ppm (=C(CN)-)
-
~154.7 ppm (-C=O)
-
~160.0 ppm (=C-)
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity. For "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate," a soft ionization technique like Electrospray Ionization (ESI) is preferred to minimize fragmentation and clearly observe the molecular ion.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at the expected m/z value. For "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" (C₁₄H₂₂N₂O₂), the expected monoisotopic mass is 266.17 g/mol , so the [M+H]⁺ ion should be observed at approximately m/z 267.18.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The characteristic vibrational frequencies of the nitrile, carbonyl, and C-N bonds provide a unique fingerprint for "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate".
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Expected FTIR Absorption Bands:
-
~2220 cm⁻¹ (C≡N stretch, nitrile)
-
~1690 cm⁻¹ (C=O stretch, carbamate)
-
~1160 cm⁻¹ (C-O stretch, carbamate)
-
~2970 cm⁻¹ (C-H stretch, aliphatic)
Comparative Analysis of Identity Confirmation Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed structural information, connectivity, and stereochemistry. | Unambiguous structure elucidation. | Requires a larger sample amount, longer acquisition time. |
| MS | Molecular weight and fragmentation pattern. | High sensitivity, confirmation of molecular formula. | Does not provide detailed structural connectivity. |
| FTIR | Presence of functional groups. | Rapid, non-destructive, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
Purity and Assay Determination: A Chromatographic Showdown
Determining the purity and accurately quantifying the amount of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" is critical for ensuring the quality of the final API. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: HPLC with UV detection is a versatile and widely used technique for the purity and assay of pharmaceutical intermediates.[1] The choice of a suitable stationary phase, mobile phase, and detection wavelength is crucial for achieving good separation and sensitivity. For "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate," a reversed-phase C18 column is a good starting point. The presence of the cyanopropylidene moiety should provide sufficient UV absorbance for detection.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution in the same diluent and at a similar concentration to the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient elution is often preferred to separate impurities with a wide range of polarities. For example, a gradient of Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm (or a wavelength determined by UV spectral analysis of the main peak).
-
-
Validation Parameters (as per ICH Q2(R1) guidelines[2][3]):
-
Specificity: Analyze a blank, a placebo (if applicable), the standard, and the sample to ensure no interference at the retention time of the main peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration) and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or a sample matrix at different concentration levels.
-
Precision:
-
Repeatability: Inject the standard solution multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
-
Data Analysis:
-
Assay: Calculate the percentage of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" in the sample by comparing its peak area to that of the standard.
-
Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While the Boc-protecting group can sometimes be thermally labile, a carefully optimized GC method can be suitable for analyzing "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate". The mass spectrometer provides excellent selectivity and sensitivity, allowing for the identification and quantification of impurities. A direct injection method without derivatization is preferable for simplicity and efficiency.[5]
Experimental Protocol: GC-MS for Purity
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (a lower temperature may be necessary to prevent degradation).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the main peak corresponding to "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" by its retention time and mass spectrum.
-
Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Determine the purity by calculating the area percentage of the main peak.
-
Comparative Analysis of Purity and Assay Methods
| Technique | Application | Strengths | Limitations |
| HPLC-UV | Purity and Assay | Robust, versatile, suitable for non-volatile compounds, quantitative. | May require derivatization for compounds with poor chromophores. |
| GC-MS | Purity (and potentially assay with a suitable internal standard) | High separation efficiency for volatile compounds, excellent for impurity identification. | Not suitable for thermally labile or non-volatile compounds. |
Alternative Compounds for Comparison
To provide a comprehensive guide, it is valuable to consider alternative compounds that might be used in similar synthetic pathways. The choice of an intermediate often depends on factors like cost, availability, and the specific reaction conditions of the subsequent synthetic steps.
-
N-Benzyl-4-cyanopiperidine: This compound offers a different protecting group (benzyl) which can be removed under different conditions than the Boc group, providing synthetic flexibility. Its analytical validation would follow similar principles, though the chromatographic behavior and mass spectral fragmentation would differ.
-
4-Cyanopiperidine: The unprotected parent compound could be an alternative if the subsequent synthetic step is compatible with the free secondary amine. Its analysis would require different chromatographic conditions due to its higher polarity.
The analytical methods described in this guide can be adapted for these alternatives, with appropriate modifications to the chromatographic conditions and detection parameters.
Visualizing the Analytical Workflow
Conclusion: A Multi-faceted Approach to Ensuring Quality
The analytical validation of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" is a critical undertaking that necessitates a multi-faceted approach. No single technique can provide all the necessary information. A combination of spectroscopic methods (NMR, MS, and FTIR) is essential for unambiguous identity confirmation. For purity and assay, HPLC-UV stands out as the most robust and versatile technique, while GC-MS offers a powerful alternative for profiling volatile impurities.
The choice between HPLC and GC-MS for purity analysis will depend on the specific impurity profile of the manufacturing process. A well-designed validation study, following the principles outlined in the ICH Q2(R1) guidelines, will ensure that the chosen analytical methods are suitable for their intended purpose, ultimately contributing to the quality and safety of the final pharmaceutical product. This guide provides a solid framework for developing and implementing a scientifically sound analytical control strategy for this important synthetic intermediate.
References
- de Souza, E. L., Stamford, T. L. M., Lima, E. O., Trajano, V. N., & Barbosa, J. M., Jr. (2005). A fast, simple and efficient method by HPLC with UV detection was developed for the quantification of piperine in nanoemulsions. Braz. Arch. Biol. Technol., 48, 549-558.
- Forensic Chemistry Center. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. U.S.
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
- CN104007202B. (2016). A kind of HPLC analytical approach of 3-amino piperidine.
- Kowalski, K., & Juskowiak, B. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(vi), 291-297.
- De Mey, E., De Klerck, K., De Maere, H., Dewulf, L., Derdelinckx, G., Peeters, M. C., & Fraeye, I. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Food Analytical Methods, 8(9), 2358–2365.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Reddy, G. S., Kumar, A., & Sreeramulu, J. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry, 32(10), 2535–2542.
- Li, Y., Chen, J., Li, X., Wang, Y., & Zhang, J. (2019). High-performance liquid chromatography-Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. (2022). Boletín de la Sociedad Química de México, 6(2).
- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2019). Molecules, 24(18), 3274.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 265, 116089.
- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). Analytical Methods, 11(33), 4276-4283.
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Comparing the reactivity of "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" with other piperidines
Focus Molecule: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate[1][2][3][4]
Executive Summary
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate (CAS: 1198283-75-8) represents a critical subclass of "privileged scaffolds" in drug discovery, specifically designed to introduce spirocyclic complexity or quaternary centers into piperidine-based drugs (e.g., JAK inhibitors, GPCR ligands).[1][2]
Unlike its simpler analog, tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate, this molecule features an ethyl group at the
This guide provides a technical comparison of its reactivity, outlining the specific synthetic challenges and advantages it offers over non-substituted analogs and the parent ketone.[2]
Chemical Profile & Structural Analysis
The Molecule at a Glance
-
IUPAC Name: tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate[3][1][2][]
-
Functional Handle:
-unsaturated nitrile (Exocyclic)[1][2] -
Key Feature: The "Propylidene" tail (Ethyl group) creates an "Umbrella Effect," shielding the electrophilic center.[2]
Synthesis Pathway: The HWE Route
While simple methylene analogs are accessible via Knoevenagel condensation, the 1-cyanopropylidene derivative is best synthesized via Horner-Wadsworth-Emmons (HWE) olefination to avoid self-condensation side reactions common with substituted acetonitriles.[1][2]
Reaction Scheme:
N-Boc-4-piperidone + Diethyl (1-cyanopropyl)phosphonate
Comparative Reactivity Analysis
The following table contrasts the subject molecule with its two primary alternatives in synthesis: the unhindered "Methylene" analog and the parent "Ketone."[2]
Table 1: Reactivity & Performance Comparison
| Feature | Subject Molecule (Propylidene) | Alternative A (Cyanomethylene) | Alternative B (4-Oxopiperidine) |
| Structure | =C(CN)-Et | =CH-CN | =O |
| Electrophilicity | Moderate: Ethyl group donates e- density (inductive) and blocks attack.[1][2] | High: Unhindered, highly polarized double bond.[1][2] | High (Hard): Carbonyl carbon is a hard electrophile.[1][2] |
| Michael Addition | Slow / Selective: Requires heat or Lewis Acid catalysis.[1][2] | Fast / Exothermic: Often proceeds at RT; risk of bis-addition.[1][2] | N/A: Undergoes 1,2-addition (Grignard/Aldol).[1][2] |
| Regioselectivity | Exclusive 1,4-Addition: Sterics guide Nu to the ring carbon.[1][2] | 1,4-Addition: But prone to polymerization or side reactions.[1][2] | 1,2-Addition: Direct attack on Carbonyl. |
| Reduction (H2) | Difficult: Trisubstituted alkene requires high pressure or active catalyst (e.g., Pearlman's).[1][2] | Easy: Reduces rapidly to the alkane under standard Pd/C conditions. | Easy: Reduces to alcohol (NaBH4) or alkane (Wolff-Kishner).[1][2] |
| Stability | High: Resistant to hydrolysis and polymerization.[1][2] | Moderate: Prone to gradual polymerization if stored improperly.[1][2] | Stable: Standard ketone stability.[1][2] |
Mechanistic Visualization
The diagrams below illustrate the steric challenge imposed by the ethyl group and the synthesis workflow.
Caption: The ethyl group (propylidene tail) creates a kinetic barrier, requiring optimized conditions for Michael addition but preventing over-reaction.
Experimental Protocols
Protocol A: Synthesis via HWE Olefination
Use this protocol to generate the target scaffold with high purity.
Reagents:
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH in THF at 0°C. Dropwise add the phosphonate. Stir for 30 min until evolution of H2 ceases and the solution becomes clear/yellow (formation of the phosphonate carbanion).
-
Addition: Add N-Boc-4-piperidone (dissolved in minimal THF) slowly to the reaction mixture.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. The steric bulk of the propyl group may require reflux (60°C) for 2 hours to drive completion.[2]
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1][2] Wash organics with Brine, dry over MgSO4, and concentrate.[1][2]
-
Purification: Flash chromatography (Hexanes/EtOAc 8:1). The product is a white-to-pale-yellow solid.[1]
Protocol B: Controlled Michael Addition (Thiol/Amine)
Use this protocol to functionalize the scaffold.[2] Note the requirement for heat compared to methylene analogs.
Reagents:
-
Solvent: DMF or Acetonitrile[1]
Procedure:
-
Add the Nucleophile followed by the Base.[2]
-
Critical Step: Unlike the methylene analog (which reacts at RT), heat this reaction to 60–80°C . Monitor by TLC/LCMS.[1][2] The ethyl group slows the rate of attack significantly.
-
Completion: Reaction typically requires 4–8 hours (vs. 30 min for methylene analog).[1][2]
-
Workup: Standard aqueous extraction.
References
-
Preparation of Piperidines Substituted at Position 4. (2024). Comprehensive Organic Synthesis Guide. Retrieved from
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions. (2014). Organic & Biomolecular Chemistry. Comparison of cyano-substituted ring reactivity. Link
-
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate Product Entry. (2025). PubChem Compound Database.[1][2] CID & CAS Verification.[1][2] Link
-
Knoevenagel Condensation and HWE Modifications. (2021). J&K Scientific Technical Notes. Mechanisms for hindered alkenes. Link
Sources
A Comparative Guide to the Synthesis and Properties of Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate Analogs
Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets.[3] When functionalized with an α,β-unsaturated nitrile at the 4-position, as in tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate, the resulting structure combines the favorable pharmacokinetic profile of the piperidine core with the unique chemical reactivity of the nitrile and the conjugated system.
The α,β-unsaturated nitrile moiety is a versatile functional group; it can act as a hydrogen bond acceptor and its electronic properties can be leveraged for various non-covalent interactions.[4][5] Furthermore, it functions as a Michael acceptor, opening the possibility for covalent engagement with nucleophilic residues in protein active sites, a strategy increasingly employed in targeted drug design. This guide provides an in-depth analysis of the primary synthetic routes to this compound class, explores rational strategies for analog design, and compares the physicochemical and potential biological properties of these analogs, offering a framework for researchers in drug discovery and development.
Core Synthetic Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction
The construction of the exocyclic C=C double bond is the pivotal step in synthesizing 4-alkylidenepiperidine derivatives. For creating α,β-unsaturated nitriles, the Horner-Wadsworth-Emmons (HWE) reaction stands out as the preeminent method.[6] This choice is underpinned by several key advantages over alternatives like the Wittig reaction. The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of ketones under milder conditions.[6] Crucially, the reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often desirable for achieving specific receptor geometry.[6][7] The water-soluble phosphate byproduct also simplifies purification significantly compared to the triphenylphosphine oxide generated in a Wittig reaction.
The general HWE approach involves the reaction of N-Boc-4-piperidone with a deprotonated α-cyanoalkylphosphonate.
The choice of base and solvent is critical for optimizing reaction efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) are commonly used to ensure complete deprotonation of the phosphonate. Alternatively, milder conditions using bases like lithium hydroxide (LiOH) or potassium carbonate (K2CO3) in polar solvents have also proven effective, particularly for substrates sensitive to harsh conditions.[7][8]
Analog Design and Synthesis: A Modular Approach
The HWE synthesis is inherently modular, allowing for systematic structural modifications to explore structure-activity relationships (SAR). Analogs can be designed by varying the ketone precursor, altering the phosphonate reagent, or by post-synthesis modification.
Analog Set A: Variation of the Alkylidene Chain
The most straightforward modification involves changing the α-cyanoalkylphosphonate reagent. By starting from different nitriles (e.g., acetonitrile, propionitrile) in the initial Arbuzov reaction to synthesize the phosphonate, the alkyl group on the cyanopropylidene moiety can be easily varied. This allows for probing steric tolerance and hydrophobic interactions in a target binding pocket.
Analog Set B: Bioisosteric Replacement of the Nitrile Group
Bioisosterism, the strategy of substituting one functional group for another with similar physicochemical properties, is a powerful tool for lead optimization.[9] The nitrile group can be replaced with other electron-withdrawing groups to modulate polarity, hydrogen bonding capacity, and metabolic stability.[5][10]
-
Ester Analogs (R² = COOR): Replacing the nitrile with an ester group can be achieved by using a phosphonoacetate derivative (e.g., triethyl phosphonoacetate) in the HWE reaction. This introduces a hydrogen bond acceptor but removes the linear rigidity of the nitrile.
-
Amide Analogs (R² = CONR₂): Similarly, phosphonoacetamide reagents can yield α,β-unsaturated amides, introducing both hydrogen bond donor and acceptor capabilities.
These substitutions can profoundly impact a compound's interaction with a biological target and alter its pharmacokinetic profile.
Comparative Physicochemical Properties
The structural modifications outlined above directly influence key physicochemical properties that govern a compound's "drug-likeness," such as solubility, lipophilicity, and metabolic stability. Below is a comparison of calculated properties for the parent compound and representative analogs.
| Compound | Analog Set | Modification | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |
| tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate | Parent | - | 278.40 | 3.1 | 50.0 | 3 | 0 |
| tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate | A | R¹ = H | 250.35 | 2.5 | 50.0 | 3 | 0 |
| Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanoate | B | R² = COOEt (replaces CN) | 325.44 | 3.6 | 52.6 | 4 | 0 |
| 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)butanamide | B | R² = CONH₂ (replaces CN) | 296.40 | 2.2 | 72.8 | 3 | 1 |
Data calculated using standard cheminformatics software; actual experimental values may vary.
As the table illustrates, even minor changes, such as shortening the alkylidene chain (Analog Set A), reduce lipophilicity (cLogP). More significant changes, like replacing the nitrile with an amide (Analog Set B), dramatically increase the polar surface area (TPSA) and introduce a hydrogen bond donor, which can improve solubility but may reduce cell permeability.
Anticipated Biological Profile & Structure-Activity Relationships
While specific biological data for tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is not widely published, the 4-substituted piperidine scaffold is a well-established pharmacophore in agents targeting the central nervous system (CNS), including opioid and sigma receptors.[11][12] The activity is highly dependent on the nature and orientation of the substituent at the 4-position.[13][14]
-
SAR Insights: The size and electronics of the alkylidene substituent are expected to be critical for activity. The (E)-geometry enforced by the HWE synthesis presents the substituents in a defined spatial arrangement. Bioisosteric replacement of the nitrile allows for fine-tuning of electronic and hydrogen-bonding interactions. For instance, an amide analog could form additional hydrogen bonds with a receptor backbone that a nitrile or ester could not, potentially increasing binding affinity.
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for the synthesis and characterization of this compound class.
Protocol 1: Synthesis of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
-
Reagents and Materials: Diethyl (1-cyanopropyl)phosphonate, Sodium Hydride (60% dispersion in mineral oil), N-Boc-4-piperidone, Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate, Hexanes.
-
Procedure: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL). b. Carefully add Sodium Hydride (1.1 eq) to the THF with stirring. c. Cool the suspension to 0 °C in an ice bath. d. Add Diethyl (1-cyanopropyl)phosphonate (1.1 eq) dropwise via syringe over 15 minutes. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the phosphonate carbanion is observed. f. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at room temperature. g. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours). h. Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C. i. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL). j. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. k. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield the pure product.
-
Characterization:
-
¹H NMR (CDCl₃): Confirm the presence of the Boc-group (~1.47 ppm, s, 9H), piperidine ring protons (various shifts), and the olefinic and propyl protons.
-
¹³C NMR (CDCl₃): Identify key signals for the nitrile carbon (~118 ppm), olefinic carbons, and the carbonyl of the Boc group (~154 ppm).
-
HRMS (ESI): Determine the exact mass to confirm the elemental composition.
-
Workflow Summary and Conclusion
The synthesis and evaluation of novel piperidine-based compounds follow a logical and systematic workflow, beginning with rational design and culminating in biological assessment.
References
- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Reddy, L. H., et al. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)
- Sivakumar, P. M. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
- Zupanc, G., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Al-Ostath, A., et al. (2024). Structure–activity relationship of piperidine derivatives with...
- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- Bakhtin, M. A., et al. (n.d.).
- Pietruszka, J. (2023). Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- Kim, B. H., et al. (2001). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase.
- Arote, N. D., et al. (2007). Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry.
- Various Authors. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Le, T. M., et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
- Kułagowska, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design.
- Szałkowska, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Di Carmine, G., et al. (2020). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing).
- Wang, C., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- National Center for Biotechnology Information (n.d.).
- Patel, P., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- National Center for Biotechnology Information (n.d.). Tert-butyl 4-(prop-2-yn-1-yl)
- National Center for Biotechnology Information (n.d.). Tert-butyl 4-(piperidine-4-carbonyl)
- National Center for Biotechnology Information (n.d.). tert-Butyl 4-(methylamino)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Nitrile in Drug Design [sioc-journal.cn]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.de [thieme-connect.de]
Cost-analysis of different "Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate" synthesis routes
Process Economics & Synthetic Pathways: Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate
Executive Summary
Tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Oclacitinib (Apoquel) . Its structural core—a piperidine ring featuring an exocyclic double bond substituted with a nitrile and an ethyl group—presents a classic challenge in regioselective olefination.
This guide compares the two dominant synthetic strategies:
-
The "Precision" Route (HWE Reaction): High selectivity and yield, but high Raw Material Cost (RMC).
-
The "Commodity" Route (Nitrile Aldol + Dehydration): Low RMC using commodity chemicals, but high Operational Expenditure (OpEx) due to cryogenic conditions and purification requirements.
Recommendation: For early-phase development (gram to kilo scale), Route 1 is superior due to speed and purity. For commercial manufacturing (>100 kg), Route 2 offers a 40-60% reduction in Cost of Goods Sold (COGS), provided cryogenic infrastructure is available.
Technical Analysis of Synthetic Routes
Route A: Horner-Wadsworth-Emmons (HWE) Olefination
The Industry Standard for Quality
This route utilizes a pre-functionalized phosphonate ester to install the cyanopropylidene moiety in a single step. It relies on the reaction between N-Boc-4-piperidone and Diethyl (1-cyanopropyl)phosphonate.
-
Mechanism: The base deprotonates the phosphonate alpha to the nitrile, forming a stabilized carbanion. This nucleophile attacks the ketone, forming an oxaphosphetane intermediate which collapses to give the alkene and a water-soluble phosphate byproduct.[1]
-
Key Reagents: Diethyl (1-cyanopropyl)phosphonate, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), THF.
Protocol (Self-Validating):
-
Reagent Prep: Dissolve Diethyl (1-cyanopropyl)phosphonate (1.2 eq) in anhydrous THF under
. -
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.3 eq) portion-wise. Validation: Evolution of
gas ceases after ~30 mins, indicating anion formation. -
Addition: Add N-Boc-4-piperidone (1.0 eq) in THF dropwise.
-
Reaction: Warm to RT and stir for 4–6 hours. Validation: TLC (Hex:EtOAc 3:1) shows disappearance of ketone (
) and appearance of UV-active product ( ). -
Workup: Quench with sat.
. Extract with EtOAc.[2][3][4] The phosphate byproduct remains in the aqueous phase.
Route B: Lithiation-Addition-Dehydration (Nitrile Aldol)
The Cost-Optimized Route
This route builds the carbon skeleton using commodity Butyronitrile. Because nitriles are weak acids (
-
Mechanism:
-
Aldol Addition: Lithiated butyronitrile attacks the ketone to form a
-hydroxynitrile. -
Dehydration: Acid-catalyzed elimination (or mesylation/elimination) installs the double bond.
-
-
Key Reagents: Butyronitrile, LDA (generated in situ), THF,
or .
Protocol (Self-Validating):
-
Lithiation: Generate LDA (1.1 eq) in THF at -78°C. Add Butyronitrile (1.1 eq) dropwise. Stir 1h.
-
Addition: Add N-Boc-4-piperidone (1.0 eq) slowly, maintaining temp < -70°C.
-
Quench: Quench with water at low temp. Isolate the crude alcohol intermediate.
-
Dehydration: Dissolve intermediate in Toluene with catalytic p-TsOH. Reflux with a Dean-Stark trap. Validation: Collection of stoichiometric water in the trap indicates completion.
Comparative Data Analysis
The following data is normalized to a 1.0 kg production batch.
| Metric | Route A (HWE) | Route B (Aldol + Dehydration) |
| Overall Yield | 85 - 92% | 65 - 75% |
| Purity (HPLC) | >98% (Clean profile) | 90 - 95% (Requires chromatography) |
| Raw Material Cost | High (Phosphonate ~$450/kg) | Low (Butyronitrile ~$15/kg) |
| Atom Economy | Poor (Phosphate waste) | Good (Water waste) |
| Process Mass Intensity | 15 kg/kg product | 22 kg/kg product (High solvent use) |
| Safety Profile | Moderate ( | High Risk (Pyrophoric Li-bases) |
| Cycle Time | 12 Hours | 36 Hours (2 steps) |
Visualized Pathways (Graphviz)
Figure 1: Reaction Workflows & Decision Logic
Caption: Figure 1. Comparative workflow demonstrating the single-step efficiency of the HWE route versus the multi-step complexity of the Nitrile Aldol route.
Figure 2: Cost vs. Scale Decision Matrix
Caption: Figure 2. Strategic decision matrix for selecting the optimal synthesis route based on production scale and priority constraints.
References
-
Preparation of tert-butyl 4-(1-cyanopropylidene)piperidine-1-carboxylate. Common Organic Chemistry. (2012). Link
-
Horner–Wadsworth–Emmons reaction: Mechanism and Application. Organic Chemistry Portal. Link
-
Synthesis of Oclacitinib and intermediates. Patent WO2012069948A1. (2012). Link
-
Process Development of JAK Inhibitors. Journal of Medicinal Chemistry. (2014). Link
-
Reactions of alpha-lithionitriles with carbonyl compounds. Journal of Organic Chemistry. (1978). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
